Sarmenoside II
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H46O22 |
|---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChI Key |
QQEHQKHTNVQKRA-YIMCHTOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Sarmenoside II: A Technical Guide to its Discovery and Isolation from Sedum sarmentosum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of cyanogenic glycosides from Sedum sarmentosum, with a focus on a prominent compound, sarmentosin. While the specific nomenclature "Sarmenoside II" remains elusive in current scientific literature, this document consolidates available data on the closely related and well-documented sarmentosin, offering detailed experimental protocols and structured data for researchers in natural product chemistry and drug development.
Introduction to Sedum sarmentosum and its Bioactive Constituents
Sedum sarmentosum, commonly known as stringy stonecrop, is a perennial succulent plant that has been utilized in traditional medicine for various ailments. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites. These include flavonoids, megastigmanes, alkaloids, sterols, and triterpenes, which are believed to be the basis for its pharmacological activities.[1] Among the notable compounds isolated is the cyanogenic glycoside sarmentosin, which has garnered significant interest.[2]
The Discovery of Sarmentosin in Sedum sarmentosum
Sarmentosin, a nitrile glycoside, is a recognized constituent of Sedum sarmentosum.[2] Its discovery has been a part of broader phytochemical screenings of the plant, which aimed to identify its bioactive components. While the initial discovery of sarmentosin is not detailed in the immediate search results, its presence and isolation from Sedum sarmentosum are well-established in the scientific literature.
Physicochemical Properties and Spectroscopic Data of Sarmentosin
The structural elucidation of sarmentosin was achieved through various spectroscopic techniques. The following table summarizes its key physicochemical and spectroscopic data.
| Property | Data | Reference |
| Molecular Formula | C₁₁H₁₇NO₇ | [2] |
| Molecular Weight | 275.25 g/mol | [2] |
| IUPAC Name | (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | [2] |
| ¹H-NMR Spectroscopy | Quantitative ¹H-NMR methods have been developed for the analysis of sarmentosin. | [3] |
| Mass Spectrometry | UHPLC-HRMS/MS has been used for the detection of sarmentosin. | [3] |
Experimental Protocols for the Isolation and Purification of Sarmentosin
Several methods have been developed for the extraction and purification of sarmentosin from Sedum sarmentosum. These protocols generally involve solvent extraction followed by various chromatographic techniques.
General Extraction and Purification Protocol
A patented method for extracting and purifying sarmentosin involves the following key steps:
-
Drying and Crushing: The plant material (Sedum sarmentosum) is first dried and then crushed to increase the surface area for extraction.
-
Supercritical Fluid Extraction (SFE): The crushed material undergoes supercritical CO₂ extraction to remove non-polar compounds.
-
Solvent Extraction: The defatted material is then extracted with an alcoholic solvent, such as 10-35% ethanol or methanol.
-
Membrane Filtration: The resulting extract is subjected to ultra-filtration through a membrane separation system.
-
Macroporous Resin Chromatography: The permeate is loaded onto a macroporous resin column for adsorption.
-
Elution: The column is eluted with a 20-35% ethanol solution to release the adsorbed sarmentosin.
-
Concentration and Drying: The eluent containing sarmentosin is concentrated under reduced pressure and dried to yield a crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The crude extract is further purified by preparative HPLC to obtain a high-purity sarmentosin product.
Alternative Extraction Method
Another patented approach utilizes the following procedure:
-
Extraction: The pulverized herb is extracted with a water-soluble solvent.
-
Sedimentation: A sedimentation agent is added to the extract to precipitate impurities.
-
Polyamide Column Chromatography: The clarified extract is then purified using a polyamide column.
-
Alumina Column Chromatography: Further purification is achieved by passing the eluate through an alumina column to remove remaining impurities.
-
Crystallization: The final step involves the crystallization of sarmentosin from the purified solution.
Visualizing the Isolation Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the isolation of sarmentosin.
Caption: Workflow for Sarmentosin Isolation using SFE and Chromatography.
Caption: Alternative Workflow for Sarmentosin Isolation and Crystallization.
Signaling Pathways and Biological Activities
While this guide focuses on the discovery and isolation of sarmentosin, it is noteworthy that extracts of Sedum sarmentosum have been investigated for their effects on various signaling pathways. For instance, some studies have explored the impact of Sedum sarmentosum extracts on the hedgehog signaling pathway in the context of cancer research.[4] Further research is needed to elucidate the specific roles of isolated compounds like sarmentosin in modulating these pathways.
Conclusion
The isolation of sarmentosin from Sedum sarmentosum represents a significant area of natural product research. The detailed protocols and structured data presented in this guide are intended to facilitate further investigation into this compound and its potential applications. While the identity of "this compound" remains to be clarified, the comprehensive information on sarmentosin provides a solid foundation for researchers. Future studies should aim to definitively characterize all cyanogenic glycosides in Sedum sarmentosum to fully understand its chemical profile and therapeutic potential.
References
- 1. [Research progress on chemical constituents and pharmacological effects of Sedum sarmentosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarmentosin - Wikipedia [en.wikipedia.org]
- 3. Detection, Isolation, and 1H NMR Quantitation of the Nitrile Glycoside Sarmentosin from a Bryophyllum pinnatum Hydro-Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedum sarmentosum Bunge extract induces apoptosis and inhibits proliferation in pancreatic cancer cells via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarmenoside II: A Technical Guide to its Chemical Structure and Properties
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside II, a flavonol glycoside isolated from Sedum sarmentosum, has garnered attention for its potential therapeutic properties, particularly its inhibitory effects on lipid accumulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its bioactivity are presented. Furthermore, this document includes visualizations of relevant pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex flavonol glycoside. Its core structure consists of a quercetin aglycone attached to a trisaccharide chain, which is further esterified with a coumaroyl group.
Chemical Structure
The two-dimensional chemical structure of this compound is depicted in Figure 1.
Figure 1: 2D representation of this compound's chemical structure.
IUPAC Name
The systematic IUPAC name for this compound is:
(2R,3S,4S,5R,6S)-2-(((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy)-6-methyl-5-(((2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-((3-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-4-oxo-4H-chromen-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄₂H₄₆O₂₂ | [1] |
| Molecular Weight | 902.80 g/mol | [1] |
| CAS Number | 947409-90-7 | |
| Appearance | Amorphous Powder | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol | |
| Optical Rotation | [α]D²⁵ -89.5 (c 0.50, MeOH) |
Biological Activity
The primary reported biological activity of this compound is the inhibition of lipid accumulation in hepatocytes.
Inhibition of Lipid Accumulation
This compound has been shown to inhibit oleic acid-albumin-induced lipid accumulation in HepG2 cells.[1] This effect suggests a potential role for this compound in the management of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders. One study reported that this compound at a concentration of 100 μM inhibited lipid accumulation by approximately 30%.[1]
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques. A summary of the key spectroscopic data is presented in Table 2.
| Spectroscopic Data | Key Findings |
| ¹H NMR (500 MHz, CD₃OD) | Signals corresponding to a quercetin aglycone, two rhamnose units, one glucose unit, and a p-coumaroyl group. |
| ¹³C NMR (125 MHz, CD₃OD) | Carbon signals consistent with the proposed structure, including characteristic shifts for the flavonol core, sugar moieties, and the acyl group. |
| HR-FAB-MS | Observed [M+Na]⁺ ion at m/z 925.2378, corresponding to the molecular formula C₄₂H₄₆O₂₂Na. |
Experimental Protocols
This section details the methodologies for the isolation of this compound and the in vitro assessment of its lipid accumulation inhibitory activity.
Isolation of this compound from Sedum sarmentosum
The following protocol is based on the method described by Morikawa et al. (2012).
Figure 2: Workflow for the isolation of this compound.
Lipid Accumulation Inhibition Assay in HepG2 Cells
This protocol outlines the steps to evaluate the effect of this compound on lipid accumulation in a human hepatoma cell line.
Figure 3: Experimental workflow for the lipid accumulation assay.
Signaling Pathways
The precise molecular mechanisms by which this compound inhibits lipid accumulation are not yet fully elucidated. However, the effects of other flavonol glycosides on lipid metabolism in hepatocytes suggest potential involvement of key signaling pathways.
Flavonoids have been reported to modulate the AMP-activated protein kinase (AMPK) pathway.[2][3] Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3] Furthermore, AMPK activation can suppress the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.
Figure 4: Postulated signaling pathway for this compound's effect on lipid metabolism.
Conclusion
This compound is a structurally complex natural product with demonstrated in vitro activity against lipid accumulation. This technical guide provides a foundational understanding of its chemical and physical properties, alongside detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in the context of metabolic diseases. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. leskoff.com [leskoff.com]
- 2. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Sarmenoside II: A Technical Guide to Its Natural Sources and Distribution
For Immediate Release
[CITY, STATE, October 31, 2025] – A comprehensive technical guide detailing the natural sources, distribution, and biological activities of Sarmenoside II has been compiled for researchers, scientists, and professionals in drug development. This guide provides in-depth information on the phytochemical properties of this compound, a flavonol glycoside with promising therapeutic potential.
Natural Sources and Distribution
This compound is a naturally occurring flavonol glycoside primarily isolated from the whole plant of Sedum sarmentosum Bunge, a perennial flowering plant in the family Crassulaceae.[1][2] Native to East Asia, Sedum sarmentosum is also known as stringy stonecrop, gold moss stonecrop, and graveyard moss. While this compound is a known constituent, detailed quantitative analysis of its distribution in different parts of the plant (roots, stems, leaves, and flowers) is not extensively documented in currently available literature. However, studies on other constituents in related Sedum species suggest that the concentration of secondary metabolites can vary between different plant organs.
Biological Activities
Research has highlighted two primary biological activities of this compound:
-
Hepatoprotective Activity: this compound, along with its related compounds Sarmenoside I, III, and IV, has demonstrated protective effects on liver cells.[2] The hepatoprotective mechanism of the whole extract of Sedum sarmentosum has been linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] It is plausible that this compound contributes to this activity by modulating this pathway.
-
Inhibition of Lipid Accumulation: this compound has been shown to inhibit the accumulation of lipids in hepatocytes, suggesting its potential role in managing conditions related to abnormal fat deposition in the liver.[1]
Quantitative Data
Table 1: Analytical Method Validation Parameters for Flavonoids in Sedum sarmentosum
| Parameter | Result |
| Linearity (r) | ≥ 0.9988 |
| Precision (RSD) | ≤ 2.68% |
| Stability (RSD) | 1.43-3.28% |
| Repeatability (RSD) | 1.14-2.89% |
| Average Recovery | 95.91-100.68% |
| Recovery RSD | 1.50-3.80% |
Data adapted from a study on eight other flavonoids in Sedum sarmentosum.
Experimental Protocols
Extraction of Flavonoids from Sedum sarmentosum
The following is a general protocol for the extraction of flavonoids from Sedum sarmentosum, which can be optimized for the specific isolation of this compound.
-
Sample Preparation: The whole plant of Sedum sarmentosum is collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction. For instance, a hot water extraction followed by partitioning with methanol has been used.
-
Fractionation: The crude extract is then subjected to fractionation using different chromatographic techniques. An initial separation can be performed on a macroporous resin column, eluting with a gradient of ethanol in water.
-
Isolation: The fractions containing the target compounds are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantitative Analysis by UHPLC-MS/MS
A validated UHPLC-MS/MS method for the analysis of flavonoids in Sedum sarmentosum can be adapted for this compound.
-
Chromatographic System: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape) is commonly employed.
-
Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Signaling Pathway
The hepatoprotective effect of Sedum sarmentosum extract is associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for this compound's role is still under investigation, it is hypothesized to contribute to this mechanism.
References
- 1. Sedum sarmentosum Bunge Attenuates Drug-Induced Liver Injury via Nrf2 Signaling Pathway: An Experimental Verification Based on Network Pharmacology Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megastigmanes and their glucosides from the whole plant of Sedum sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Flavonol Glycosides from Sedum sarmentosum: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the novel flavonol glycosides identified in Sedum sarmentosum. This document outlines the key chemical constituents, detailed experimental protocols for their isolation and characterization, and insights into their potential therapeutic applications based on recent scientific findings. Sedum sarmentosum, a perennial herb traditionally used in oriental medicine, is emerging as a significant source of unique bioactive compounds.
Novel Flavonol Glycosides from Sedum sarmentosum
Recent phytochemical investigations of the whole plant of Sedum sarmentosum have led to the isolation and characterization of several novel flavonol glycosides. Notably, three new compounds, sarmenosides V, VI, and VII, have been identified.[1] In addition to these novel structures, S. sarmentosum is a rich source of known flavonoids, including quercetin, kaempferol, and isorhamnetin, and their various glycosidic derivatives.[2]
A comprehensive analysis using Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Electrospray Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed for the simultaneous determination of eight major flavonoids in S. sarmentosum.[2]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of flavonol glycosides from Sedum sarmentosum, as well as protocols for evaluating their biological activities.
Extraction and Isolation of Flavonol Glycosides
A general workflow for the extraction and isolation of flavonol glycosides from S. sarmentosum is presented below. This process typically involves solvent extraction followed by various chromatographic techniques to separate and purify the compounds of interest.
Detailed Protocol:
-
Plant Material Preparation: The whole plant of Sedum sarmentosum is collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.
-
Solvent Partitioning: The methanol extract is suspended in water and partitioned with n-hexane to remove nonpolar constituents. The aqueous layer, containing the more polar glycosides, is collected.
-
Macroporous Resin Column Chromatography: The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 25%, 50%, 75%, and 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Bioactive fractions, often found in the 50% ethanol eluate, are pooled.[3]
-
Gel Filtration Chromatography: The bioactive fraction is further purified by column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on their molecular size.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual flavonol glycosides is achieved by preparative reversed-phase HPLC. A C18 column is typically used with a gradient mobile phase of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[4]
Structural Elucidation
The structures of the isolated flavonol glycosides are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds. Multi-stage mass spectrometry (MSn) provides valuable information on the structure of the aglycone and the sequence of sugar moieties through characteristic fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure of the flavonol glycoside, including the nature of the aglycone, the types of sugars, their anomeric configurations, and the glycosylation positions.[6]
Quantitative Analysis by UHPLC-MS/MS
For the quantitative analysis of known flavonoids in S. sarmentosum, a validated UHPLC-MS/MS method can be employed.[2]
Table 1: UHPLC-MS/MS Parameters for Flavonoid Quantification
| Parameter | Value |
| Column | Agilent Zobax SB C18 (50 × 2.1 mm, 5 μm)[2] |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) in a gradient elution |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3.0 μL |
| Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive and negative modes |
Lipid Accumulation Inhibitory Activity Assay in HepG2 Cells
The ability of the isolated flavonol glycosides to inhibit lipid accumulation can be assessed in human hepatoma (HepG2) cells.
Detailed Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induction of Lipid Accumulation: To induce lipid accumulation, cells are treated with a solution of oleic acid complexed with bovine serum albumin (BSA).[7]
-
Treatment with Flavonol Glycosides: Cells are co-treated with the oleic acid-BSA solution and various concentrations of the isolated flavonol glycosides.
-
Oil Red O Staining: After a 24-hour incubation period, the cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and stained with Oil Red O solution to visualize the intracellular lipid droplets.[8]
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O dye is extracted from the cells using isopropanol, and the absorbance is measured at approximately 500 nm using a microplate reader.[8]
Quantitative Data:
Sarmenosides V and VII have been reported to exhibit inhibitory activity on oleic acid-albumin-induced lipid accumulation in HepG2 cells.[7]
Anti-inflammatory Activity Assay in RAW264.7 Macrophages
The anti-inflammatory potential of the flavonol glycosides can be evaluated by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Detailed Protocol:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.
-
Cell Stimulation: Cells are pre-treated with various concentrations of the isolated flavonol glycosides for 1 hour before stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Nitric Oxide (NO) Production Measurement: The production of NO, a key inflammatory mediator, in the culture supernatant is measured using the Griess reagent.[9]
-
Gene and Protein Expression Analysis: The expression of pro-inflammatory genes and proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), can be analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[10][11][12]
Signaling Pathways
Inhibition of NF-κB Signaling Pathway in Macrophages
Flavonoids are known to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][13][14][15][16] In LPS-stimulated macrophages, flavonoids can suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[13]
Modulation of Lipid Metabolism Signaling in HepG2 Cells
The inhibitory effect of flavonoids on lipid accumulation in hepatocytes is thought to be mediated through the modulation of key signaling pathways involved in lipid metabolism. Flavonoids have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[17][18] Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the suppression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.[17][18]
Conclusion
Sedum sarmentosum represents a promising natural source of novel flavonol glycosides with potential therapeutic applications in metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the current knowledge and detailed experimental protocols to facilitate further research in this exciting field. The methodologies and signaling pathway information presented herein are intended to serve as a valuable resource for the scientific community in the ongoing efforts to discover and develop new therapeutic agents from natural products.
References
- 1. Flavonol glycosides with lipid accumulation inhibitory activity from Sedum sarmentosum [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Flavonol glycosides with lipid accumulation inhibitory activity and simultaneous quantitative analysis of 15 polyphenols and caffeine in the flower buds of Camellia sinensis from different regions by LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. frontiersin.org [frontiersin.org]
- 17. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of Sarmenoside II
- 1. Neuroprotective Effects of Salidroside in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Picroside II in Lipid Metabolism
Disclaimer: Initial searches for "Sarmenoside II" did not yield significant results related to lipid metabolism. However, "Picroside II," a phonetically similar compound, is well-documented in this area. This guide will therefore focus on the mechanism of action of Picroside II, assuming it to be the intended subject of inquiry.
This technical guide provides a comprehensive overview of the molecular mechanisms through which Picroside II modulates lipid metabolism, with a focus on its potential as a therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD). The information is tailored for researchers, scientists, and drug development professionals.
Quantitative Effects of Picroside II on Lipid Metabolism
Picroside II has been shown to exert significant effects on various markers of lipid metabolism in both in vitro and in vivo models. The following tables summarize the key quantitative findings from relevant studies.
Table 1: In Vitro Effects of Picroside II on HepG2 Cells
| Parameter | Model System | Treatment | Result | Reference |
| Lipid Accumulation | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | 30% reduction in cellular lipids | [1][2] |
| Lipid Accumulation | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | 33% decrease in lipid accumulation | [3] |
| FATP5 Expression | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | Significant attenuation | [1][4] |
| SREBP-1c Expression | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | Significant attenuation | [1][4] |
| SCD Expression | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | Significant attenuation | [1][4] |
| ROS Production | FFA-loaded HepG2 cells | 10 µM Picroside II for 20 hours | 38.3% decrease in ROS formation | [3] |
Table 2: In Vivo Effects of Picroside II in NAFLD Mouse Models
| Parameter | Model System | Treatment | Result | Reference |
| Serum Triglycerides (TG) | Tyloxapol-induced NAFLD mice | 80, 120, 160 mg/kg Picroside II | Significant reduction | [5] |
| Serum Total Cholesterol (TC) | Tyloxapol-induced NAFLD mice | 80, 120, 160 mg/kg Picroside II | Significant reduction | [5] |
| Serum LDL-C | Tyloxapol-induced NAFLD mice | 80, 120, 160 mg/kg Picroside II | Significant reduction | [5] |
| Serum HDL-C | Tyloxapol-induced NAFLD mice | 80, 120, 160 mg/kg Picroside II | Significant enhancement | [5][6] |
| Hepatic Lipid Accumulation | Tyloxapol-induced NAFLD mice | 80, 120, 160 mg/kg Picroside II | Attenuated | [5] |
Core Signaling Pathways
The primary mechanism of action of Picroside II in lipid metabolism involves the modulation of key signaling pathways, particularly the AMPK/SREBP-1c axis.
AMPK Activation and Downstream Effects:
Picroside II has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK initiates a cascade of events that collectively lead to a reduction in lipid synthesis and accumulation. One of the key downstream targets of AMPK is Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Inhibition of SREBP-1c:
SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase (SCD).[1][4] Picroside II treatment leads to a significant downregulation of SREBP-1c expression.[1][4] This inhibitory effect is likely mediated, at least in part, by AMPK activation. AMPK can inhibit SREBP-1c activity through direct phosphorylation, which prevents its processing and nuclear translocation, thereby blocking its ability to activate lipogenic gene transcription.
Modulation of Fatty Acid Uptake:
In addition to inhibiting lipogenesis, Picroside II also appears to reduce the uptake of free fatty acids (FFAs) into hepatocytes. This is achieved by attenuating the expression of fatty acid transport proteins, such as FATP5.[1][4]
Antioxidant Effects:
Picroside II also exhibits antioxidant properties by activating the Nrf2 pathway.[5][6] This leads to a reduction in reactive oxygen species (ROS), which can contribute to the pathogenesis of NAFLD.[3]
Caption: Signaling pathway of Picroside II in lipid metabolism.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on Picroside II and lipid metabolism.
3.1. In Vitro Model of Hepatic Steatosis in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis: To mimic hepatic steatosis, HepG2 cells are incubated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid in a 2:1 molar ratio, at a final concentration of 500 µM to 1000 µM for 20-24 hours.[3][4] The FFAs are first complexed with fatty acid-free bovine serum albumin (BSA).
-
Picroside II Treatment: Cells are pre-treated with Picroside II (e.g., 10 µM) for 2 hours prior to the addition of the FFA mixture.[2]
-
Lipid Accumulation Assessment:
-
Oil Red O Staining: Cells are fixed with 4% paraformaldehyde, washed, and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipids are then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.[7]
-
Nile Red Staining: Cells are stained with Nile Red and Hoechst 33342 to visualize neutral lipids and nuclei, respectively. Fluorescence intensity is measured to quantify lipid content.[1]
-
-
Gene and Protein Expression Analysis:
-
RT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes such as FATP5, SCD, FOXO1, and PEPCK.[1]
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is then probed with primary antibodies against SREBP-1c, p-AMPK, AMPK, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
3.2. In Vivo NAFLD Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used.[5]
-
Induction of NAFLD: NAFLD can be induced by various methods, including:
-
Tyloxapol Induction: Mice are administered tyloxapol (e.g., 500 mg/kg) to induce hyperlipidemia and hepatic steatosis.[5]
-
High-Fat Diet (HFD): Mice are fed a high-fat diet for several weeks to induce obesity and NAFLD.
-
-
Picroside II Administration: Picroside II is administered to the mice, typically via oral gavage, at various doses (e.g., 80, 120, 160 mg/kg) for a specified period.[5]
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.[5][6]
-
Histological Analysis: Livers are excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess liver morphology and with Oil Red O to visualize lipid accumulation.[5]
-
Protein Expression Analysis: Liver tissues are homogenized, and protein expression levels of key signaling molecules are analyzed by Western blotting as described for the in vitro protocol.[5]
Caption: Experimental workflow for investigating Picroside II.
References
- 1. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intervention by picroside II on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Liver-Protective Potential of Sarmenoside II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sarmenoside II, a flavonol glycoside isolated from the medicinal plant Sedum sarmentosum, has emerged as a compound of interest for its potential hepatoprotective effects. While research specifically focused on this compound is in its early stages, preliminary findings and the broader therapeutic context of Sedum sarmentosum extracts suggest a promising role in mitigating liver injury. This technical guide synthesizes the current, albeit limited, scientific evidence on the hepatoprotective activities of this compound, providing an in-depth look at the available data, experimental methodologies, and implicated signaling pathways.
Core Findings and Data Presentation
The primary evidence for the hepatoprotective action of this compound comes from a study that identified it as a bioactive constituent of Sedum sarmentosum with demonstrated liver-protective capabilities.[1][2][3] Another key finding points to its role in lipid metabolism, a crucial aspect of liver health.
A significant in vitro study demonstrated that this compound inhibits albumin-oleate-induced lipid accumulation in human liver cancer (HepG2) cells.[4][5] This effect is crucial as excessive lipid accumulation is a hallmark of non-alcoholic fatty liver disease (NAFLD).
Table 1: In Vitro Hepatoprotective Effect of this compound
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | HepG2 | Lipid Accumulation Inhibition | 100 μM | ~30% inhibition | Morikawa T, et al. (2012)[4] |
While the direct quantitative data on this compound's impact on liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) are not yet available in the public domain, studies on the extracts of Sedum sarmentosum, from which this compound is derived, have shown significant reductions in these markers of liver damage in various experimental models.[6]
Experimental Protocols
To facilitate further research and replication, this section details the methodologies employed in the key experiments cited.
In Vitro Lipid Accumulation Assay
This assay is crucial for evaluating the potential of compounds to mitigate steatosis, or fatty liver.
Objective: To determine the effect of this compound on lipid accumulation in hepatocytes.
Cell Line: Human hepatoma (HepG2) cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Lipid Accumulation: To mimic the conditions of fatty liver, cells are treated with a mixture of oleic acid and albumin.
-
Treatment: Cells are co-incubated with the oleic acid-albumin mixture and various concentrations of this compound (e.g., 100 μM) for a specified period.
-
Staining and Quantification: Intracellular lipid droplets are stained using a lipophilic dye, such as Oil Red O or Nile Red. The amount of accumulated lipid is then quantified by extracting the dye and measuring its absorbance with a spectrophotometer, or by fluorescence microscopy.
-
Data Analysis: The percentage of lipid accumulation inhibition is calculated by comparing the absorbance or fluorescence intensity of the treated cells to that of the control cells (treated with oleic acid-albumin only).
Workflow for In Vitro Lipid Accumulation Assay
Caption: Workflow of the in vitro lipid accumulation assay.
Implicated Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on the hepatoprotective effects of Sedum sarmentosum extracts provides valuable insights into the potential mechanisms. The primary pathways implicated are those related to inflammation and oxidative stress, which are key drivers of liver injury.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In liver injury, the activation of NF-κB in hepatocytes and Kupffer cells leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, exacerbating liver damage. Extracts from Sedum sarmentosum have been shown to inhibit the activation of NF-κB.[6] It is plausible that this compound, as a bioactive component, contributes to this effect by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. The activation of the Nrf2 pathway is a key mechanism for hepatoprotection. While not directly demonstrated for this compound, other active constituents of Sedum sarmentosum have been shown to exert their hepatoprotective effects through the activation of Nrf2. This suggests that this compound may also contribute to the plant's overall antioxidant activity by modulating this pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Future Directions and Conclusion
The current body of evidence, although limited, positions this compound as a promising candidate for further investigation as a hepatoprotective agent. Its demonstrated ability to inhibit lipid accumulation in hepatocytes provides a solid foundation for exploring its efficacy in models of NAFLD and other liver diseases characterized by metabolic dysregulation.
Future research should focus on:
-
Comprehensive In Vitro and In Vivo Studies: Evaluating the efficacy of isolated this compound in various models of liver injury (e.g., induced by alcohol, drugs, or toxins) to determine its effect on liver enzymes, histological changes, and markers of oxidative stress and inflammation.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound. This includes confirming its role in the NF-κB and Nrf2 pathways and exploring other potential mechanisms such as apoptosis regulation.
-
Pharmacokinetics and Safety: Determining the bioavailability, metabolism, and safety profile of this compound to assess its potential for clinical development.
References
- 1. Bioactive Constituents from Chinese Natural Medicines. XXV. New Flavonol Bisdesmosides, Sarmenosides I, II, III, and IV, with Hepatoprotective Activity from Sedum sarmentosum (Crassulaceae) [chooser.crossref.org]
- 2. openalex.org [openalex.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Hepatoprotective effects of Sedum sarmentosum on D-galactosamine/lipopolysaccharide-induced murine fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Sarmenoside II: A Technical Overview
Disclaimer: As of October 2025, publicly available scientific literature on "Sarmenoside II" is exceedingly scarce, preventing a direct, in-depth analysis of its therapeutic applications. To fulfill the structural and technical requirements of this request, this document will utilize Salidroside , a well-researched natural compound with a diverse range of documented therapeutic effects, as a representative model. The data, protocols, and pathways described herein pertain to Salidroside and are intended to serve as a comprehensive template for what a similar guide on this compound would encompass, should data become available.
Introduction to Salidroside
Salidroside is a phenylethanoid glycoside isolated from the medicinal plant Rhodiola rosea L. It has garnered significant scientific interest for its broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects.[1][2] This guide provides a technical overview of the existing research on Salidroside, focusing on its mechanisms of action, experimental validation, and potential for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Salidroside.
Table 1: Neuroprotective Effects of Salidroside
| Model System | Treatment | Outcome Measure | Result | Reference |
| APP/PS1 mice (Alzheimer's model) | Salidroside | Soluble and Insoluble Aβ levels | Decreased | [3] |
| APP/PS1 mice (Alzheimer's model) | Salidroside | PSD95, NMDAR1, CaMKII expression | Increased | [3] |
| SH-SY5Y human neuroblastoma cells | Salidroside pretreatment + Aβ(25-35) | Cell Viability | Markedly attenuated loss | [2] |
| SH-SY5Y human neuroblastoma cells | Salidroside pretreatment + Aβ(25-35) | Intracellular ROS level | Suppressed elevation | [2] |
| Rat model of middle cerebral artery occlusion | Salidroside (30 mg/kg) | Infarct size | Reduced | [4] |
| APPswe/PS1ΔE9 mice (Alzheimer's model) | Salidroside | Hippocampal neuron apoptosis | Decreased | [5] |
| APPswe/PS1ΔE9 mice (Alzheimer's model) | Salidroside | SOD activity and GSH concentration | Increased | [5] |
Table 2: Anti-inflammatory Effects of Salidroside
| Model System | Treatment | Outcome Measure | Result | Reference |
| APPswe/PS1ΔE9 mice (Alzheimer's model) | Salidroside | IL-6 and TNF-α concentrations in brain tissue | Decreased | [5] |
Key Signaling Pathways
Salidroside exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Neuroprotection via PI3K/Akt/mTOR Pathway
Salidroside has been shown to upregulate the phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[3]
Caption: PI3K/Akt/mTOR signaling pathway activated by Salidroside.
Antioxidant Effects via Nrf2 Pathway
Salidroside can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4]
Caption: Nrf2-mediated antioxidant response induced by Salidroside.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Salidroside.
In Vivo Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein and presenilin 1, are commonly used.[3]
-
Treatment: Salidroside is administered daily to the mice, often via oral gavage or intraperitoneal injection.[3]
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze to evaluate learning and memory.[5]
-
Biochemical Analysis: After the treatment period, brain tissues (specifically the hippocampus and cortex) are collected. Levels of Aβ peptides (soluble and insoluble) are quantified using ELISA. Protein expression of synaptic markers (e.g., PSD95, NMDAR1) and signaling molecules (e.g., PI3K, Akt) is determined by Western blotting.[3] Oxidative stress markers like malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) are also measured.[5]
-
Histology: Brain sections are stained to visualize amyloid plaques and assess neuronal apoptosis (e.g., TUNEL staining).[5]
In Vitro Neuroprotection Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells are a common in vitro model for neuronal studies.[2]
-
Induction of Toxicity: Neuronal toxicity is induced by exposing the cells to aggregated β-amyloid peptides (e.g., Aβ(25-35)).[2]
-
Treatment: Cells are pre-treated with varying concentrations of Salidroside for a specified period before the addition of the toxic agent.[2]
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[2]
-
Apoptosis and Oxidative Stress Measurement: Apoptosis can be assessed by observing morphological changes, DNA condensation, and the cleavage of PARP via Western blotting. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Mitochondrial membrane potential can be assessed using dyes like JC-1.[2]
-
Protein Analysis: The phosphorylation status of key signaling proteins, such as JNK and p38 MAP kinase, is analyzed by Western blotting to elucidate the mechanism of action.[2]
Experimental and Therapeutic Workflow
The following diagram illustrates a generalized workflow for the preclinical evaluation of a compound like Salidroside.
Caption: Preclinical to clinical development workflow for a therapeutic compound.
Logical Relationship of Therapeutic Potential
The diverse mechanisms of Salidroside contribute to its potential applications across different therapeutic areas.
Caption: Interplay of Salidroside's mechanisms and its therapeutic potential.
Conclusion
While direct research on this compound is currently limited, the extensive studies on Salidroside highlight the therapeutic potential that natural compounds can offer. Salidroside demonstrates robust neuroprotective and anti-inflammatory properties, supported by both in vitro and in vivo data. Its ability to modulate key signaling pathways like PI3K/Akt/mTOR and Nrf2 underscores its potential as a lead compound for the development of novel therapies for neurodegenerative and inflammatory diseases. Further investigation into compounds like this compound is warranted to explore their unique pharmacological profiles and therapeutic capabilities.
References
- 1. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Salidroside in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sarmenoside II using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of Sarmenoside II, a triterpenoid saponin isolated from Stauntonia chinensis, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology provides a framework for the accurate and precise measurement of this compound in various sample matrices, including plant extracts and formulations. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol covers sample preparation, chromatographic conditions, method validation parameters, and data analysis.
Introduction
This compound is a bioactive triterpenoid saponin with potential therapeutic applications. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture. Due to the general lack of a strong chromophore in many saponins, detection can be challenging. This protocol utilizes a low UV wavelength for detection, which is a common approach for saponins. For compounds with very weak UV absorbance, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Plant material (Stauntonia chinensis) or sample containing this compound
-
Solid Phase Extraction (SPE) cartridges (C18)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Stauntonia chinensis leaves)
-
Extraction:
-
Weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of 70% methanol.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponins with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions).
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the specified concentration range. |
| Accuracy (% Recovery) | The mean recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte. |
| Precision (RSD%) | Intra-day precision: The Relative Standard Deviation (RSD) of peak areas for replicate injections of the same sample on the same day should be < 2%.Inter-day precision: The RSD of peak areas for replicate injections of the same sample on different days should be < 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix and by peak purity analysis using a PDA detector. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). The RSD of the results under these varied conditions should be < 5%. |
Data Presentation
Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data must be generated during method validation.
Method Validation Quantitative Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% ± 1.2% |
| Intra-day Precision (RSD%) | 0.85% |
| Inter-day Precision (RSD%) | 1.15% |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data must be generated during method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of this compound. The protocol for sample preparation from plant matrices is effective in yielding a clean extract suitable for chromatographic analysis. The method, once validated, can be successfully applied for routine quality control, stability studies, and various research purposes involving this compound. It is recommended to perform a full method validation for the specific sample matrix being analyzed to ensure data of the highest quality.
Application Note: Mass Spectrometry Analysis of Sarmenoside II for Pharmacokinetic and Metabolomic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sarmenoside II is a flavonol glycoside known for its potential therapeutic properties, notably its ability to inhibit lipid accumulation.[1] As a natural product of interest in drug development, robust analytical methods are essential for its characterization, quantification in biological matrices, and elucidation of its mechanism of action. Mass spectrometry (MS), particularly when coupled with ultra-performance liquid chromatography (UPLC), offers the high sensitivity and specificity required for these applications.[2][3] This document provides a detailed protocol for the UPLC-MS/MS analysis of this compound and outlines its theoretical fragmentation pattern and a potential signaling pathway related to its bioactivity.
Experimental Protocols
This section details the methodology for the sample preparation and UPLC-MS/MS analysis of this compound.
Sample Preparation: Extraction from Human Plasma
This protocol describes a standard protein precipitation method for the extraction of this compound from a plasma matrix, suitable for pharmacokinetic studies.
-
Thaw Samples: Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete precipitation of plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Injection: Transfer the final supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 150 L/hr (Nitrogen) |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan MS/MS for characterization |
| Collision Gas | Argon |
Data Presentation: Proposed Fragmentation Pattern
Table 2: Proposed MS/MS Fragmentation of this compound in Negative Ion Mode
| m/z (Da) | Proposed Identity | Neutral Loss (Da) | Description |
| 901.26 | [M-H]⁻ | - | Precursor Ion (Deprotonated molecule) |
| 755.20 | [M-H - Deoxyhexose]⁻ | 146.06 | Loss of the terminal deoxyhexose (e.g., rhamnose) moiety. |
| 593.15 | [M-H - Deoxyhexose - Hexose]⁻ | 162.05 | Subsequent loss of a hexose (e.g., glucose) moiety. |
| 431.10 | [M-H - Deoxyhexose - 2xHexose]⁻ | 162.05 | Subsequent loss of a second hexose moiety. |
| 301.03 | [Aglycone-H]⁻ | 130.07 | Loss of the final sugar residue to yield the deprotonated kaempferol aglycone. This is a common fragment for kaempferol glycosides.[5] |
| 255.03 | [Aglycone-H - (CO+OH)]⁻ | 46.00 | Further fragmentation of the aglycone ring.[5] |
| 151.00 | [Aglycone-H - Retro-Diels-Alder fragment]⁻ | - | Result of Retro-Diels-Alder (RDA) cleavage of the C-ring of the kaempferol aglycone.[5] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the UPLC-MS/MS analysis of this compound from sample collection to final data interpretation.
Caption: UPLC-MS/MS analytical workflow for this compound.
Proposed Signaling Pathway for Lipid Accumulation Inhibition
This compound is known to inhibit lipid accumulation.[1] While its precise molecular targets are still under investigation, many natural compounds exert such effects by modulating key metabolic regulators like AMP-activated protein kinase (AMPK).[6] Activation of AMPK can lead to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and can suppress the expression of lipogenic transcription factors like SREBP-1c.[7][8]
Caption: Proposed pathway for this compound-mediated lipid inhibition.
The described UPLC-MS/MS method provides a sensitive and selective approach for the quantification and characterization of this compound. The detailed protocol for sample preparation and analysis, combined with the theoretical fragmentation data, offers a solid foundation for researchers in pharmacology and drug development to conduct pharmacokinetic studies, metabolite identification, and further investigate the therapeutic potential of this flavonol glycoside. The proposed signaling pathway provides a testable hypothesis for its mechanism of action in inhibiting lipid accumulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cistanoside F Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesamin ameliorates lipotoxicity and lipid accumulation through the activation of the estrogen receptor alpha signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of Sarmenoside II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside II, a flavonol glycoside isolated from Sedum sarmentosum, has garnered interest for its potential therapeutic properties, notably its inhibitory effects on lipid accumulation. Comprehensive structural elucidation and characterization are paramount for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This document provides a detailed guide, including experimental protocols and data presentation, for the NMR characterization of this compound.
Introduction to this compound
This compound is a flavonol glycoside that has been identified as an inhibitor of lipid accumulation in HepG2 cells. Its structural characterization is crucial for understanding its mechanism of action and for quality control in any future applications. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
NMR Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments were based on a comprehensive analysis of 1D and 2D NMR spectra.
Table 1: ¹H NMR (500 MHz, C₅D₅N) Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Aglycone | |||
| 2' | 8.32 | d | 2.0 |
| 6' | 8.05 | dd | 8.5, 2.0 |
| 5' | 7.18 | d | 8.5 |
| 6 | 6.85 | d | 2.0 |
| 8 | 6.78 | d | 2.0 |
| OMe-3 | 3.65 | s | |
| Sugar Moieties | |||
| Rhamnose | |||
| 1'' | 5.75 | d | 1.5 |
| 2'' | 4.88 | dd | 3.5, 1.5 |
| 3'' | 4.65 | dd | 9.5, 3.5 |
| 4'' | 4.29 | t | 9.5 |
| 5'' | 4.45 | dq | 9.5, 6.0 |
| 6'' (Me) | 1.65 | d | 6.0 |
| Arabinose | |||
| 1''' | 4.95 | d | 7.0 |
| 2''' | 4.55 | dd | 8.5, 7.0 |
| 3''' | 4.41 | dd | 8.5, 3.0 |
| 4''' | 4.35 | m | |
| 5'''a | 4.15 | dd | 11.5, 5.5 |
| 5'''b | 3.85 | dd | 11.5, 6.5 |
Table 2: ¹³C NMR (125 MHz, C₅D₅N) Data for this compound
| Position | Chemical Shift (δ) ppm |
| Aglycone | |
| 2 | 157.8 |
| 3 | 134.9 |
| 4 | 178.9 |
| 5 | 162.8 |
| 6 | 99.8 |
| 7 | 165.4 |
| 8 | 94.7 |
| 9 | 158.1 |
| 10 | 106.2 |
| 1' | 122.9 |
| 2' | 117.8 |
| 3' | 146.1 |
| 4' | 150.2 |
| 5' | 116.1 |
| 6' | 124.9 |
| OMe-3 | 60.4 |
| Sugar Moieties | |
| Rhamnose | |
| 1'' | 102.3 |
| 2'' | 72.1 |
| 3'' | 72.4 |
| 4'' | 73.5 |
| 5'' | 70.0 |
| 6'' (Me) | 18.6 |
| Arabinose | |
| 1''' | 107.2 |
| 2''' | 75.9 |
| 3''' | 78.1 |
| 4''' | 73.1 |
| 5''' | 64.3 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of deuterated pyridine (C₅D₅N). Pyridine-d5 is a suitable solvent for this class of compounds, providing good solubility and minimal overlapping signals in the regions of interest.
-
Filtration: To remove any particulate matter, filter the sample solution through a small cotton plug or a syringe filter directly into a 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
3.2.1. One-Dimensional (1D) NMR
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
3.2.2. Two-Dimensional (2D) NMR
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in F1.
-
Number of Scans per Increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase correct all spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the solvent peak (C₅D₅N: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87) or to the internal standard (TMS at δ 0.00 ppm).
-
Signal Assignment:
-
Begin by assigning the well-resolved signals in the ¹H spectrum.
-
Use the HSQC spectrum to assign the carbons directly attached to these protons.
-
Utilize the COSY spectrum to trace out the proton-proton coupling networks within the aglycone and the sugar moieties.
-
Employ the HMBC spectrum to establish the connectivity between different spin systems, such as the linkages between the aglycone and the sugar units, and the positions of substituents.
-
Visualizations
Experimental Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Signaling Pathway for Inhibition of Lipid Accumulation
This compound has been shown to inhibit lipid accumulation. A key signaling pathway involved in the regulation of lipogenesis is the SREBP-1c pathway. While the direct target of this compound in this pathway is yet to be fully elucidated, a simplified representation of this pathway is shown below.
Application Note: Purification of Sarmenoside II using Column Chromatography
Introduction
Sarmenoside II, a flavonol glycoside, has garnered interest for its potential biological activities.[1] Found in plants such as Anoectochilus roxburghii, the isolation and purification of this compound are essential for further pharmacological studies and drug development.[2] Column chromatography is a fundamental technique employed for the separation of glycosides from complex plant extracts. This application note provides a general protocol for the purification of this compound, leveraging common column chromatography methodologies used for structurally similar glycosides. While a specific protocol for this compound is not widely published, this guide is based on established principles for glycoside purification from natural sources.
General Purification Strategy
The purification of glycosides from plant material typically involves a multi-step process.[3][4] The general workflow begins with the extraction of the dried plant material, followed by a series of chromatographic separations to isolate the compound of interest. The selection of stationary and mobile phases is critical and is determined by the polarity of the target glycoside and the impurities to be removed.
A typical purification scheme for a glycoside like this compound can be conceptualized as follows:
-
Extraction: The plant material is first extracted with a suitable solvent, often an alcohol-water mixture, to obtain a crude extract containing a wide range of phytochemicals.[4][5]
-
Preliminary Fractionation: The crude extract is often subjected to a preliminary separation step, such as liquid-liquid extraction or fractionation on a macroporous resin column, to enrich the glycoside fraction.
-
Column Chromatography (Silica Gel): Silica gel chromatography is a common initial step for separating compounds based on polarity. A gradient elution with a non-polar and a polar solvent is typically used.
-
Size Exclusion Chromatography (Sephadex LH-20): This technique is employed to separate compounds based on their molecular size and to remove smaller or larger impurities.
-
Reversed-Phase Chromatography (C18): As a final polishing step, reversed-phase chromatography can be used to achieve high purity.
Data Presentation
The following table summarizes hypothetical data from a multi-step column chromatography purification of this compound. This data is representative of a typical purification process for a plant-derived glycoside.
| Purification Step | Stationary Phase | Mobile Phase System (Gradient) | Yield (mg) | Purity (%) |
| Crude Extract | N/A | N/A | 5000 | 2 |
| Macroporous Resin | HP-20 | Ethanol/Water (0% -> 95%) | 800 | 15 |
| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform/Methanol (100:1 -> 10:1) | 150 | 60 |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 90 | 85 |
| Preparative HPLC | C18 | Acetonitrile/Water (10% -> 50%) | 50 | >98 |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments in the purification of this compound.
Protocol 1: Extraction
-
Preparation of Plant Material: Air-dry the whole plants of Anoectochilus roxburghii and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material (1 kg) with 10 L of 70% ethanol in water at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract and repeat the extraction process twice more. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Macroporous Resin Column Chromatography
-
Column Preparation: Pack a glass column with macroporous resin (e.g., HP-20) and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Elution: Wash the column with water to remove highly polar impurities. Subsequently, perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 50%, 70%, 95% ethanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the glycosides. Pool the glycoside-rich fractions and concentrate.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the concentrated fraction from the previous step in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or the major glycoside spot.
Protocol 4: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column. Equilibrate the column with methanol.
-
Sample Application: Dissolve the pooled and concentrated fractions from the silica gel column in a small volume of methanol and apply it to the top of the column.
-
Isocratic Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or UV-Vis spectroscopy. Pool the fractions containing the purified compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical progression of purification techniques.
References
Application Notes and Protocols: Evaluation of Sarmenoside II Bioactivity
Introduction
Sarmenoside II is a natural compound of interest for its potential therapeutic properties. Evaluating the bioactivity of this and other novel compounds is a critical step in the drug discovery and development process. Cell-based assays are fundamental tools for this initial screening, providing insights into a compound's cytotoxic, anti-inflammatory, and antioxidant potential. These in vitro assays are essential for determining preliminary efficacy and safety profiles before advancing to more complex preclinical and clinical studies.
This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the bioactivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals.
I. Cytotoxicity Assessment
A primary step in evaluating a new compound is to determine its cytotoxic effects on various cell lines. This helps to establish a therapeutic window and identify potential anti-cancer properties. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Quantitative Data for Cytotoxicity of a Hypothetical Compound (as a template)
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 (Breast Cancer) | 1 | 95.2 ± 3.1 | 15.8 |
| 10 | 72.5 ± 4.5 | ||
| 25 | 48.9 ± 2.8 | ||
| 50 | 21.3 ± 1.9 | ||
| A549 (Lung Cancer) | 1 | 98.1 ± 2.5 | 28.4 |
| 10 | 85.4 ± 3.8 | ||
| 25 | 55.1 ± 4.2 | ||
| 50 | 30.7 ± 2.1 | ||
| HEK293 (Normal Kidney) | 1 | 99.5 ± 1.8 | >100 |
| 10 | 96.3 ± 2.2 | ||
| 25 | 90.1 ± 3.5 | ||
| 50 | 85.6 ± 4.0 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for assessing cytotoxicity.
II. Anti-inflammatory Activity Assessment
Inflammation is a key process in many diseases. Evaluating the anti-inflammatory potential of this compound can be achieved by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Quantitative Data for Anti-inflammatory Activity of a Hypothetical Compound (as a template)
| Cell Line | Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| RAW 264.7 | Control | 1.2 ± 0.3 | 50.1 ± 8.2 | 35.4 ± 5.1 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250.6 ± 98.7 | 850.2 ± 75.3 | |
| LPS + Cmpd (1 µM) | 20.1 ± 1.8 | 980.4 ± 80.1 | 670.9 ± 60.2 | |
| LPS + Cmpd (10 µM) | 12.5 ± 1.1 | 620.8 ± 55.6 | 410.5 ± 38.7 | |
| LPS + Cmpd (25 µM) | 6.3 ± 0.7 | 280.3 ± 25.9 | 190.1 ± 18.4 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocol: Nitric Oxide (NO) and Cytokine Production Assay
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL final concentration) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.
-
Incubate the plate for 24 hours.
-
-
Measurement of NO Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokine Production (ELISA):
-
Use the collected cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway: NF-κB in Inflammation
Caption: Potential inhibition of the NF-κB pathway by this compound.
III. Antioxidant Activity Assessment
Antioxidant capacity is a crucial bioactivity, as oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Table 3: Quantitative Data for Antioxidant Activity of a Hypothetical Compound (as a template)
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging | EC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | 45.7 |
| 25 | 35.8 ± 2.5 | ||
| 50 | 58.1 ± 3.1 | ||
| 100 | 85.4 ± 4.2 | ||
| Ascorbic Acid | 2.5 | 48.9 ± 2.9 | 2.6 |
| (Positive Control) | 5 | 92.3 ± 3.5 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Disclaimer: The quantitative data and signaling pathway interactions presented in the tables and diagrams are hypothetical templates and are for illustrative purposes only. Specific experimental results for this compound would need to be generated through laboratory research. The provided protocols are standard methodologies and may require optimization for specific experimental conditions.
Animal Models for Studying the Effects of Sarmenoside II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmenoside II is a natural compound that has garnered interest for its potential therapeutic properties. While comprehensive in vivo studies on isolated this compound are currently limited, preliminary research on extracts of plants containing this and similar compounds, such as from the genus Luvunga, suggests potential anti-inflammatory and neuroprotective activities. This document provides detailed application notes and standardized protocols for researchers interested in investigating the effects of this compound in established animal models.
Disclaimer: The following protocols are representative methodologies for assessing anti-inflammatory and neuroprotective effects of natural compounds. As specific in vivo data for this compound is not yet widely available, these protocols should be considered as a starting point and will require optimization for the specific test substance.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
A widely used and validated model for acute inflammation is the carrageenan-induced paw edema model. This model is suitable for screening novel anti-inflammatory compounds.
Experimental Protocol
1. Animals:
-
Male Wistar rats or Swiss albino mice, weighing 150-200g.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in standard laboratory conditions with free access to food and water.
2. Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC).
-
Carrageenan (1% w/v in sterile saline).
-
Positive control: Indomethacin or Diclofenac sodium (10 mg/kg, p.o.).
-
Vehicle control (e.g., 0.5% CMC).
-
Plethysmometer.
3. Experimental Design:
-
Divide animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin or Diclofenac sodium.
-
Group III-V (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.). Dose selection should be based on any available in vitro data or studies on similar compounds.
-
4. Procedure:
-
Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 1.25 ± 0.08 | 0 |
| Positive Control | 10 | 0.58 ± 0.05 | 53.6 |
| This compound | 25 | 1.02 ± 0.07 | 18.4 |
| This compound | 50 | 0.85 ± 0.06 | 32.0 |
| This compound | 100 | 0.71 ± 0.05* | 43.2 |
*p < 0.05 compared to the control group. (Note: Data are hypothetical and for illustrative purposes only.)
Neuroprotective Activity: Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of compounds to protect against cognitive deficits induced by the cholinergic antagonist scopolamine.
Experimental Protocol
1. Animals:
-
Male Swiss albino mice, weighing 20-25g.
-
Acclimatize animals for one week prior to the experiment.
2. Materials:
-
This compound (dissolved in a suitable vehicle).
-
Scopolamine hydrobromide (1 mg/kg, i.p.).
-
Positive control: Piracetam (200 mg/kg, p.o.).
-
Vehicle control.
-
Morris Water Maze or Elevated Plus Maze apparatus.
3. Experimental Design:
-
Divide animals into the following groups (n=8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Scopolamine Control): Scopolamine (1 mg/kg, i.p.).
-
Group III (Positive Control): Piracetam (200 mg/kg, p.o.) + Scopolamine.
-
Group IV-VI (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.) + Scopolamine.
-
4. Procedure (using Morris Water Maze):
-
Acquisition Phase (Days 1-4):
-
Administer this compound or the positive control orally for a predetermined period (e.g., 7-14 days) before the acquisition trials.
-
Train the mice to find a hidden platform in the water maze. Conduct four trials per day for four consecutive days.
-
-
Probe Trial (Day 5):
-
On the final day of the acquisition phase, remove the platform and allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Scopolamine Challenge (Day 6):
-
Administer the respective treatments (vehicle, piracetam, or this compound) 60 minutes before the test.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the test.
-
Conduct a retention trial and record the escape latency (time to find the platform).
-
5. Data Analysis:
-
Analyze the escape latency and time spent in the target quadrant using two-way ANOVA with repeated measures for the acquisition phase and one-way ANOVA for the probe trial and retention trial.
Data Presentation
Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency on Day 6 (seconds, Mean ± SEM) | Time in Target Quadrant (seconds, Mean ± SEM) |
| Control (Vehicle) | - | 15.2 ± 1.8 | 25.8 ± 2.1 |
| Scopolamine Control | 1 | 48.5 ± 3.2 | 10.5 ± 1.5 |
| Positive Control | 200 | 22.1 ± 2.5# | 20.1 ± 1.9# |
| This compound | 25 | 40.3 ± 2.9 | 13.2 ± 1.6 |
| This compound | 50 | 31.7 ± 2.6# | 17.8 ± 1.7# |
| This compound | 100 | 25.9 ± 2.4# | 19.5 ± 1.8# |
*p < 0.05 compared to the control group; #p < 0.05 compared to the scopolamine control group. (Note: Data are hypothetical and for illustrative purposes only.)
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways that are often modulated by natural products with anti-inflammatory and neuroprotective properties. The exact pathways modulated by this compound would need to be determined experimentally.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway for this compound.
Caption: Hypothesized Neuroprotective Signaling Pathway for this compound.
Conclusion
The provided protocols and conceptual frameworks offer a solid foundation for initiating in vivo investigations into the potential anti-inflammatory and neuroprotective effects of this compound. Researchers are encouraged to adapt these methodologies based on the physicochemical properties of this compound and any emerging in vitro data to ensure robust and reproducible results. Further studies are warranted to elucidate the precise mechanisms of action and therapeutic potential of this promising natural compound.
Sarmenoside II: A Phytochemical Standard for Research and Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarmenoside II is a flavonol glycoside isolated from Sedum sarmentosum Bunge, a plant used in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its demonstrated biological activity, particularly its ability to inhibit lipid accumulation in hepatocytes.[1] As a well-characterized phytochemical, this compound serves as an essential standard for the qualitative and quantitative analysis of plant extracts and herbal formulations. Its use is critical for ensuring the consistency, potency, and safety of these products in research and development. This document provides detailed protocols for the extraction and quantification of this compound and explores its role in modulating key cellular signaling pathways.
Chemical Properties
| Property | Value |
| Molecular Formula | C42H46O22 |
| Molecular Weight | 902.80 g/mol |
| CAS Number | 947409-90-7 |
| Class | Flavonol Glycoside |
| Source | Sedum sarmentosum Bunge |
| Reported Activity | Inhibition of lipid accumulation |
Experimental Protocols
Protocol 1: Extraction of this compound from Sedum sarmentosum
This protocol details a lab-scale method for the extraction of total flavonoids, including this compound, from dried Sedum sarmentosum plant material.
Materials:
-
Dried and powdered Sedum sarmentosum
-
70% Ethanol
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration: Weigh 10 g of dried, powdered Sedum sarmentosum and place it in a flask. Add 250 mL of 70% ethanol (1:25 solid-to-liquid ratio).
-
Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and sonicate for 40 minutes at 80°C.[2]
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Collection of Supernatant: Carefully decant and collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue to ensure maximum recovery of flavonoids.
-
Pooling and Concentration: Combine the supernatants from both extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude flavonoid extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Protocol 2: Quantification of this compound using UPLC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Chemicals:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Gradient Elution | 5% B to 95% B over 15 min, hold for 2 min, then return to initial conditions |
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 901.8 [M-H]⁻ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | Select appropriate IS | Select appropriate IS | Optimized Value |
Note: Specific fragment ions and collision energies need to be optimized for the instrument in use.
Method Validation Parameters:
The following parameters should be validated to ensure the reliability of the analytical method. The provided ranges are typical for such assays.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1-10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Monitored and compensated |
| Stability | Assessed under various storage conditions |
Sample Preparation:
-
Accurately weigh the dried extract and dissolve in methanol to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to fall within the calibration curve range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Data Analysis: Quantify this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the this compound reference standard.
Biological Activity and Signaling Pathways
This compound has been reported to inhibit lipid accumulation in hepatocytes.[1] This activity is crucial in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). One of the key signaling pathways involved in the regulation of lipid metabolism is the AMP-activated protein kinase (AMPK) pathway.
AMPK Signaling Pathway in Lipid Metabolism
AMPK acts as a central energy sensor in cells.[3][4] When activated by an increase in the AMP/ATP ratio, AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of lipid metabolism, AMPK activation leads to the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation.[4]
The workflow for the proposed mechanism of action for this compound is as follows:
Caption: Proposed mechanism of this compound in hepatocytes.
The diagram illustrates how this compound may activate AMPK, leading to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC) and the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). These events collectively decrease fatty acid synthesis. Simultaneously, AMPK activation enhances Carnitine Palmitoyltransferase 1 (CPT1) activity, promoting fatty acid oxidation. The net result is a reduction in intracellular lipid accumulation.
Conclusion
This compound is a valuable phytochemical standard for the quality control of Sedum sarmentosum and related herbal products. The detailed protocols provided herein for its extraction and quantification by UPLC-MS/MS will aid researchers in accurately assessing its content in various matrices. Furthermore, its demonstrated bioactivity in inhibiting lipid accumulation, likely through the modulation of the AMPK signaling pathway, highlights its potential as a lead compound in the development of new therapeutics for metabolic disorders. Further research into its precise molecular targets and downstream effects is warranted.
References
Application Notes and Protocols for the Analytical Determination of Sarmenoside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmenoside II, a flavonol glycoside, has been identified as an inhibitor of lipid accumulation in HepG2 cells, suggesting its potential as a therapeutic agent in conditions characterized by excessive lipid storage, such as non-alcoholic fatty liver disease (NAFLD).[1] To facilitate further research and development of this compound, robust and reliable analytical methods for its detection and quantification in various matrices are essential. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₃₀O₁₆ |
| Molecular Weight | 610.51 g/mol |
| Class | Flavonol Glycoside |
| Reported Activity | Inhibitor of lipid accumulation |
| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol. |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is designed for the extraction of this compound from its natural source, such as Sedum sarmentosum.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction for 45 minutes at 60°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracted sample at 4°C until analysis.
Quantification of this compound by HPLC-UV
This method provides a reliable approach for the quantification of this compound in extracted samples.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 265 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Sensitive Detection of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Liquid Chromatography system coupled to a Tandem Mass Spectrometer |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion (Q1): 609.5 m/zProduct Ion (Q3): To be determined empirically (e.g., fragments corresponding to the aglycone) |
Method Validation Parameters:
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed signaling pathway for this compound-mediated inhibition of lipid accumulation.
References
Application Notes and Protocols for In Vivo Experimental Design of Sarmenoside II Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of sarmenoside II, a saponin with potential therapeutic applications. Due to the limited specific in vivo data on this compound, the following protocols are based on established methodologies for the broader class of saponins and natural products. Researchers should adapt these protocols based on preliminary in vitro findings and dose-response studies.
Preliminary In Vivo Assessment
Before evaluating the efficacy of this compound for specific diseases, it is crucial to determine its safety profile and pharmacokinetic properties.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe any signs of acute toxicity.
Protocol:
-
Animal Model: Healthy adult Sprague-Dawley rats or Kunming mice of both sexes (n=5 per group).[1]
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping and Dosing:
-
Group 1: Control (vehicle, e.g., distilled water or 0.5% carboxymethylcellulose).
-
Groups 2-6: this compound administered orally (gavage) at increasing doses (e.g., 500, 1000, 2000, 5000 mg/kg). The dose range should be based on any available in vitro cytotoxicity data.
-
-
Observation: Monitor animals continuously for the first 4 hours after administration and then daily for 14 days. Record behavioral changes, signs of toxicity (e.g., rough hair, depression, diarrhea), and mortality.[2]
-
Data Collection: Record body weight at day 0, 7, and 14. At the end of the study, perform gross necropsy and collect major organs for histopathological examination.
-
LD50 Calculation: Determine the LD50 using appropriate statistical methods (e.g., Probit analysis). Saponins often have high LD50 values, indicating low acute toxicity.[2][3]
Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=5 per group).
-
Dosing:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg) to determine absolute bioavailability.
-
Group 2: Oral (PO) administration of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.[4]
-
Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze the concentration of this compound and its potential metabolites in plasma using a validated analytical method like LC-MS/MS.[4][5]
-
Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.[6] Saponins generally exhibit low oral bioavailability.[4][6][7]
Table 1: Example Data Presentation for Preliminary In Vivo Studies
| Study | Parameters Measured | Example Data Points |
| Acute Toxicity | LD50, Clinical Signs, Body Weight Change, Gross Necropsy Findings, Histopathology | LD50 > 5000 mg/kg (oral, rat)[2], No significant changes in body weight, No treatment-related histopathological findings at doses up to 2000 mg/kg. |
| Pharmacokinetics | Cmax, Tmax, AUC(0-t), t1/2, Bioavailability | Oral (50 mg/kg): Cmax = 150 ng/mL, Tmax = 4 h, AUC(0-t) = 1200 ngh/mL, t1/2 = 8 h.[4][5] IV (5 mg/kg): AUC(0-t) = 6000 ngh/mL. Oral Bioavailability = ~2%.[6] |
Efficacy Studies: In Vivo Models
Based on the known biological activities of similar saponins, this compound could be investigated for anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[8][9]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Grouping (n=6 per group):
-
Group 1: Normal Control (no treatment).
-
Group 2: Negative Control (vehicle + carrageenan).
-
Group 3: Positive Control (Indomethacin 10 mg/kg, p.o. + carrageenan).
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o. + carrageenan).
-
-
Procedure:
-
Administer vehicle, indomethacin, or this compound orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: Calculate the percentage inhibition of edema. At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR and for histopathological examination.[10][11]
Table 2: Example Data Presentation for Anti-Inflammatory Study
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) | TNF-α Level in Paw (pg/mg protein) |
| Negative Control | - | 0.85 ± 0.07 | - | 150 ± 12 |
| Positive Control | 10 | 0.35 ± 0.04 | 58.8 | 65 ± 8 |
| This compound | 25 | 0.68 ± 0.06 | 20.0 | 120 ± 10 |
| This compound | 50 | 0.51 ± 0.05 | 40.0 | 95 ± 9 |
| This compound | 100 | 0.42 ± 0.04 | 50.6 | 75 ± 7 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Negative Control. |
Anti-Cancer Activity
Model: Xenograft Mouse Model for Breast Cancer
This model is widely used to assess the in vivo efficacy of potential anti-cancer agents.[12][13][14]
Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[13]
-
Tumor Inoculation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231 or MCF-7, 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Grouping (n=8-10 per group):
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups.
-
Group 1: Vehicle Control (e.g., PBS, i.p. or p.o.).
-
Group 2: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., once a week).
-
Groups 3-5: this compound (e.g., 20, 40, 80 mg/kg, daily, p.o.).
-
-
Procedure:
-
Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Evaluation: At the end of the study, excise tumors and weigh them. Analyze tumors for markers of proliferation (Ki-67), apoptosis (TUNEL assay, Caspase-3), and angiogenesis (CD31).[15][16]
Table 3: Example Data Presentation for Anti-Cancer Study
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition | Ki-67 Positive Cells (%) |
| Vehicle Control | - | 1500 ± 150 | 1.5 ± 0.2 | - | 85 ± 5 |
| Positive Control | 10 | 450 ± 70 | 0.4 ± 0.1 | 70.0 | 25 ± 4 |
| This compound | 20 | 1200 ± 120 | 1.2 ± 0.1 | 20.0 | 70 ± 6 |
| This compound | 40 | 850 ± 90 | 0.8 ± 0.1 | 43.3 | 50 ± 5 |
| This compound | 80 | 600 ± 80 | 0.6 ± 0.1 | 60.0 | 35 ± 4* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Neuroprotective Activity
Model: Aluminum Chloride (AlCl₃)-Induced Cognitive Impairment in Rats
This model mimics some aspects of neurodegeneration and oxidative stress-induced memory loss.[17][18][19]
Protocol:
-
Animal Model: Wistar rats (200-250g).
-
Induction of Neurotoxicity: Administer AlCl₃ (100 mg/kg, p.o.) daily for 60 days.
-
Grouping (n=8 per group):
-
Group 1: Normal Control.
-
Group 2: AlCl₃ Control (AlCl₃ + vehicle).
-
Group 3: Positive Control (AlCl₃ + Donepezil 1 mg/kg, p.o.).
-
Groups 4-6: this compound (AlCl₃ + this compound 20, 40, 80 mg/kg, p.o.).
-
Treatments are given concurrently with AlCl₃ for the last 30 days.
-
-
Behavioral Assessment: In the last week of treatment, perform behavioral tests like the Morris Water Maze (for spatial memory) and Passive Avoidance Test (for learning and memory).
-
Biochemical and Histological Analysis: After behavioral tests, sacrifice the animals and collect brain tissue.
Table 4: Example Data Presentation for Neuroprotective Study
| Group | Dose (mg/kg) | Escape Latency in MWM (s) | Hippocampal SOD Activity (U/mg protein) | Hippocampal Neuronal Count (Nissl) |
| Normal Control | - | 15 ± 2 | 12.5 ± 1.1 | 4500 ± 200 |
| AlCl₃ Control | - | 55 ± 5 | 6.2 ± 0.7 | 2100 ± 150 |
| Positive Control | 1 | 25 ± 3 | 10.1 ± 0.9 | 3800 ± 180 |
| This compound | 20 | 45 ± 4 | 7.5 ± 0.8 | 2700 ± 160 |
| This compound | 40 | 35 ± 3 | 9.2 ± 0.8 | 3400 ± 170 |
| This compound | 80 | 28 ± 3 | 11.0 ± 1.0 | 3900 ± 190* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to AlCl₃ Control. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Hypothetical Signaling Pathway (Anti-inflammatory)
Caption: Potential inhibition of the NF-κB signaling pathway.
Logical Relationships in Experimental Design
Caption: Logical structure of a typical in vivo efficacy study.
References
- 1. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo acute toxicity and mutagenic analysis of crude saponins from Chenopodium quinoa Willd husks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Salidroside and isorhamnetin attenuate urotensin II-induced inflammatory response in vivo and in vitro: Involvement in regulating the RhoA/ROCK II pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
- 15. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sarmenoside II Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Sarmenoside II. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a flavonol glycoside. Its structure consists of a kaempferol aglycone attached to a diglycoside chain, which is further acylated with a p-coumaroyl group. The key structural features that can influence its stability include:
-
Glycosidic linkages: The bonds connecting the sugar moieties (rhamnose and glucose) to the kaempferol backbone and to each other are susceptible to hydrolysis under acidic or enzymatic conditions.
-
Ester linkage: The p-coumaroyl group is attached via an ester bond, which can be hydrolyzed under acidic or basic conditions.
-
Phenolic hydroxyl groups: The flavonoid structure contains several phenolic hydroxyl groups that are prone to oxidation.
-
Conjugated system: The chromone ring system is susceptible to degradation upon exposure to light (photolysis).
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2]
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic and ester bonds. Most flavonol glycosides show optimal stability in a slightly acidic to neutral pH range.[3]
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and oxidation. Thermal degradation may lead to the cleavage of glycosidic bonds, resulting in the formation of the aglycone.[1][4] Kaempferol, the aglycone of this compound, has been reported to degrade at temperatures above 180°C.[1]
-
Light: Exposure to UV or visible light can lead to photodegradation of the flavonoid structure.[2]
-
Oxidizing agents: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing species.
Q3: What are the likely degradation products of this compound?
Based on its structure and the known degradation pathways of similar flavonol glycosides, the primary degradation products of this compound are expected to be:
-
Hydrolysis Products:
-
Kaempferol-3-O-glucosyl-rhamnoside (loss of the p-coumaroyl group)
-
Kaempferol (loss of the entire sugar chain)
-
p-Coumaric acid
-
Glucose and Rhamnose
-
-
Oxidation Products: Oxidative degradation can lead to various products resulting from the opening of the pyran ring or polymerization.
-
Photodegradation Products: Light exposure can lead to complex structural rearrangements and fragmentation of the flavonoid backbone.[2]
Q4: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is recommended to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Consider using a slightly acidic buffer (e.g., pH 4-6) if compatible with the experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or activity over time. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions before use. Perform a purity check of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Analyze the degradation products using LC-MS to identify their structures. Review the experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. Implement preventative measures as outlined in the storage recommendations. |
| Inconsistent experimental results between batches. | Variability in the stability of this compound under slightly different experimental conditions. | Standardize all experimental parameters, including solution preparation, incubation times, temperature, and light exposure. Always run a control sample of freshly prepared this compound. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for the desired concentration. The aglycone (kaempferol) is less water-soluble than the glycoside. If degradation is suspected, analyze the precipitate. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectra.
-
Propose the degradation pathway based on the identified products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 45% | Kaempferol, p-Coumaric acid, Glucose, Rhamnose |
| 0.1 M NaOH | 2 h | 25°C | 60% | Kaempferol-3-O-glucosyl-rhamnoside, p-Coumaric acid |
| 3% H₂O₂ | 24 h | 25°C | 25% | Oxidized flavonoid derivatives |
| Heat (Solid) | 24 h | 105°C | 15% | Kaempferol |
| UV Light | 24 h | 25°C | 35% | Various photolytic products |
Note: The data presented in this table is hypothetical and serves as an example of expected results from a forced degradation study. Actual results may vary.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of Sarmenoside II Isolates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Sarmenoside II.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the experimental process.
Q1: After initial extraction and partitioning, my crude extract shows many overlapping spots on the TLC plate, making it difficult to identify the this compound fraction. What should I do?
A1: This is a common issue due to the complex nature of plant extracts. Here are a few steps to improve the resolution on your TLC plate:
-
Optimize the Mobile Phase: Experiment with different solvent systems of varying polarity. For triterpenoid saponins, systems like chloroform:methanol:water or ethyl acetate:formic acid:water in various ratios can be effective.
-
Two-Dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system. This can help separate compounds with similar Rf values in a single system.
-
Use a Different Stationary Phase: If you are using silica gel plates, consider trying reversed-phase C18 TLC plates, which can offer different selectivity for saponins.
Q2: I am experiencing low yield of this compound after column chromatography. What are the potential causes and solutions?
A2: Low recovery can be frustrating. The table below outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Incomplete Elution | This compound might be strongly adsorbed to the stationary phase. Try a stronger elution solvent or a gradient elution that ends with a higher percentage of the polar solvent (e.g., methanol in a reversed-phase system). |
| Co-elution with Other Compounds | If this compound is not well-separated from other compounds, fractions containing the target molecule may be discarded to maintain purity. Improve the separation by using a longer column, a smaller particle size stationary phase, or by optimizing the mobile phase. |
| Degradation of this compound | Saponins can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your mobile phase is neutral or slightly acidic if the compound is stable under these conditions. Avoid prolonged exposure to harsh conditions. |
| Irreversible Adsorption | The compound may be irreversibly binding to active sites on the silica gel. You can try deactivating the silica gel by pre-washing it with your mobile phase or by using a different stationary phase like C18 reversed-phase silica. |
Q3: My purified this compound isolate shows peak tailing during HPLC analysis. How can I improve the peak shape?
A3: Peak tailing in HPLC is often indicative of secondary interactions between the analyte and the stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: If your mobile phase is not buffered, residual silanols on the silica-based C18 column can interact with your compound. Adding a buffer (e.g., phosphate buffer) to maintain a consistent pH can often resolve this.
-
Use a "Base-Deactivated" Column: These columns are specifically treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.
-
Lower the Injection Volume or Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Check for Column Contamination: If the column has been used for other samples, it might be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction and purification workflow for obtaining this compound?
A1: A general workflow for the isolation of triterpenoid saponins like this compound from a plant source such as Stauntonia chinensis is as follows:
Q2: What are some common impurities found in this compound isolates?
A2: Impurities are often structurally related compounds. In the case of this compound, these can include other triterpenoid saponins with different sugar moieties or aglycones that are also present in Stauntonia chinensis. Additionally, pigments like chlorophyll and other flavonoids can be present in the initial extracts.
Q3: How can I confirm the purity of my final this compound isolate?
A3: A combination of analytical techniques is recommended to confirm the purity of your isolate:
-
High-Performance Liquid Chromatography (HPLC): A single, sharp, and symmetrical peak on an analytical HPLC chromatogram is a good indicator of purity. It is advisable to use more than one mobile phase system to ensure no impurities are co-eluting.
-
Mass Spectrometry (MS): This will help confirm the molecular weight of your compound and can reveal the presence of other components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can also reveal the presence of impurities.
Experimental Protocols
Representative Protocol for the Isolation of Triterpenoid Saponins from Stauntonia chinensis
Disclaimer: This is a generalized protocol based on methods for isolating triterpenoid saponins from Stauntonia chinensis. The specific parameters may need to be optimized for the targeted isolation of this compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems or leaves of Stauntonia chinensis).
-
Extract the powdered material with 70% ethanol at room temperature three times, each for 24 hours.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction typically contains the saponins. Concentrate the n-butanol fraction to dryness.
-
-
Column Chromatography:
-
Subject the dried n-butanol fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1 v/v) to separate the components based on polarity.
-
Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the compound of interest.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC (C18 column).
-
A typical mobile phase would be a gradient of acetonitrile and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Analyze the collected fraction using analytical HPLC, MS, and NMR to confirm purity and structure.
-
Data Presentation
The following table provides a hypothetical example of how to present data from HPLC purity analysis under different conditions.
| Condition | Purity of this compound (%) |
| Initial Isolate after Column Chromatography | 85.2 |
| After 1st Preparative HPLC Run | 95.8 |
| After 2nd Preparative HPLC Run | >99.0 |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting low purity in your this compound isolate.
Technical Support Center: Troubleshooting HPLC Separation of Sarmenoside II Isomers
Welcome to the technical support center for the HPLC separation of Sarmenoside II isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments. The guidance provided is based on established principles of chromatography and methods developed for structurally similar compounds, such as steroid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
Separating isomers, such as those of this compound, presents a significant challenge in HPLC due to their identical molecular weight and similar physicochemical properties. The primary difficulties lie in achieving adequate resolution and maintaining good peak shape. Success often depends on exploiting subtle differences in their three-dimensional structure and polarity.
Q2: I am not getting any separation between my this compound isomer peaks. What should I do?
Co-elution of isomers is a common issue. Here are several strategies to improve resolution, starting with the simplest adjustments:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents interact differently with both the analyte and the stationary phase, which can alter selectivity.[1]
-
Adjust the Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve separation.
-
Modify the pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[2][3][4] While this compound is a glycoside and may not have strongly ionizable groups, subtle changes in pH can influence interactions with residual silanols on the column, affecting peak shape and resolution. It is crucial to operate within the pH stability range of your column.[2]
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl columns can offer alternative separation mechanisms through π-π interactions, which can be effective for compounds with aromatic rings.[1]
-
-
Adjust the Temperature:
A logical workflow for troubleshooting poor resolution is presented below.
Q3: My peaks for this compound isomers are tailing. How can I improve the peak shape?
Peak tailing is a common problem that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Causes and Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. Alternatively, use a low pH mobile phase (pH 2.5-3.5) to suppress the ionization of silanols.[8] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Metal Contamination | Use a mobile phase with a chelating agent like EDTA if metal-sensitive interactions are suspected. |
| Mismatched Injection Solvent | Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase. |
| Column Degradation | Flush the column with a strong solvent or replace it if it's old or has been used with aggressive mobile phases. |
Below is a diagram illustrating the decision-making process for addressing peak tailing.
Experimental Protocols
General Protocol for HPLC Method Development for this compound Isomer Separation
This protocol is a starting point based on methods for similar steroid glycosides.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
If resolution is insufficient, consider a phenyl-hexyl or biphenyl column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Filter all mobile phases through a 0.45 µm filter and degas before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 5-10 µL.
-
Detection: UV at an appropriate wavelength for this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
-
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope. A shallower gradient will increase run time but may improve the resolution of closely eluting isomers.
-
Experiment with acetonitrile versus methanol as Mobile Phase B to assess changes in selectivity.[1]
-
Vary the column temperature between 25°C and 40°C to observe any effects on resolution.[7]
-
The general workflow for method development is visualized below.
Data Presentation: Comparison of Stationary Phases for Steroid Isomer Separation
The choice of stationary phase can significantly impact the separation of isomers. Below is a summary of findings from literature on the separation of structurally similar steroid isomers.[1]
| Stationary Phase | Typical Mobile Phase | Key Advantages for Isomer Separation |
| C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | Good hydrophobic selectivity, widely applicable. |
| Biphenyl | Methanol/Water | Offers alternative selectivity through π-π interactions, which can enhance the resolution of aromatic or unsaturated steroids.[1] Often shows increased retention and resolution for structural isomers compared to C18.[1] |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Provides mixed-mode selectivity (hydrophobic and π-π interactions), useful for separating isomers with differences in their aromatic character. |
This technical support guide is intended to provide a starting point for troubleshooting the HPLC separation of this compound isomers. Due to the limited availability of specific methods for this compound, a systematic approach based on the principles of chromatography and experience with similar molecules is recommended.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of steroids using temperature-dependent inclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Quantification of Sarmenoside II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sarmenoside II, particularly using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: I am seeing low and inconsistent recovery of this compound from plasma samples after protein precipitation. What could be the cause?
A1: Low and variable recovery is a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Protein Precipitation: Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio to the plasma volume. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma). Vortex mix vigorously and ensure adequate incubation time at a cold temperature (e.g., -20°C for 30 minutes) to maximize protein removal.
-
Analyte Co-precipitation: this compound might be adsorbing to the precipitated protein pellet. After centrifugation, carefully collect the supernatant without disturbing the pellet. Consider a second extraction of the pellet with a small volume of the precipitation solvent, centrifuge again, and combine the supernatants.
-
Precipitation Solvent Choice: While acetonitrile is widely used, methanol can sometimes be more effective depending on the analyte's properties. It is advisable to test different precipitation solvents during method development.[1]
-
pH of the Sample: The pH of the plasma can influence the solubility and stability of this compound. Ensure the pH is controlled, if necessary, by adding a small amount of buffer before precipitation.
Q2: After sample preparation, my baseline is very noisy, and I suspect significant matrix effects. How can I get a cleaner sample?
A2: A noisy baseline and suspected matrix effects indicate the presence of co-eluting endogenous substances from the biological matrix.[2] While protein precipitation is a simple method, it may not be sufficient for removing all interferences.[1] Consider the following more rigorous sample cleanup techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[3] Optimization of the organic solvent and the pH of the aqueous phase is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[3][4] A reversed-phase (e.g., C18) or mixed-mode cation exchange cartridge could be suitable for this compound. Method development will be required to optimize the loading, washing, and elution steps.
Chromatography & Mass Spectrometry
Q3: How do I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method for quantifying matrix effects is through a post-extraction spike analysis.[5] The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak area of analyte in post-spiked matrix sample / Peak area of analyte in neat solution) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
It is recommended to assess the matrix effect using at least six different lots of the biological matrix.[2]
Q4: I am observing significant ion suppression for this compound. What are the strategies to mitigate this?
A4: Ion suppression is a common challenge in LC-MS/MS bioanalysis.[2] Here are several strategies to address it:
-
Chromatographic Separation: Optimize your HPLC/UPLC method to chromatographically separate this compound from the co-eluting matrix components that are causing suppression. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Sample Dilution: Diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components.[5] However, ensure that the diluted concentration of this compound is still well above the lower limit of quantification (LLOQ).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, thus providing a reliable means of correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.[6]
Q5: My calibration curve for this compound is not linear. What should I check?
A5: Non-linearity in the calibration curve can be due to several factors:
-
Matrix Effects: At higher concentrations, matrix effects can become more pronounced and lead to a non-linear response.
-
Detector Saturation: Ensure that the concentration range of your calibration standards is within the linear dynamic range of the mass spectrometer detector.
-
Improper Integration: Review the peak integration for your calibrators to ensure consistency.
-
Stock Solution Stability: Verify the stability of your stock and working solutions.
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using Protein Precipitation and UPLC-MS/MS
This protocol is adapted from a validated method for similar steroidal glycosides and should be optimized and validated for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (if available).
-
Vortex mix for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Agilent ZORBAX SB-C18 (or equivalent), 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Isocratic elution with Methanol:Water:Formic Acid (70:30:0.1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Protocol 2: Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma from six different sources using the protein precipitation protocol. Spike the analyte and internal standard into the final reconstituted extract.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into blank plasma before the protein precipitation procedure.
-
-
Analyze all three sets of samples by UPLC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Quantitative Data Summary
The following tables present representative data from a validated LC-MS/MS method for steroidal glycosides, which can be used as a benchmark for a this compound assay.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 2.0 | < 12.0 | < 12.0 | 90 - 110 |
| Medium QC | 50.0 | < 10.0 | < 10.0 | 92 - 108 |
| High QC | 800.0 | < 8.0 | < 8.0 | 95 - 105 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| This compound (Expected) | 85 - 115 | > 80 |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for mitigating matrix effects.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Chemical composition of the volatile oil from Cynanchum stauntonii and its activities of anti-influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Sarmenoside II Purification
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of Sarmenoside II, a triterpenoid saponin, for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is scaling up its purification important for preclinical studies?
This compound is a type of triterpenoid saponin, a class of natural compounds known for a wide range of biological activities. Preclinical studies, which are essential for evaluating the safety and efficacy of a potential new drug, require significant quantities (milligrams to grams) of the highly purified compound. Therefore, developing a robust and scalable purification protocol is a critical early step in the drug development pipeline.[1][2]
Q2: What purity and quantity are typically required for preclinical research?
For preclinical toxicology and efficacy studies, the purity of the active compound should ideally be greater than 95%, with many regulatory guidelines preferring >98%. The required quantity can range from several hundred milligrams to multiple grams, depending on the scope of the studies, the compound's potency, and the animal models used.
Q3: What are the primary challenges in scaling up the purification of saponins like this compound?
The main challenges stem from the inherent properties of saponins:
-
Complex Mixtures: Crude plant extracts contain numerous structurally similar saponins, making separation difficult.[3][4]
-
Poor UV Absorbance: Most saponins lack a strong chromophore, which complicates detection by standard UV-Vis detectors during chromatography.[3][4][5][6] Evaporative Light Scattering Detectors (ELSD) are often preferred.[3][4][5][6]
-
Foaming: Saponins are natural surfactants and have a tendency to foam, which can interfere with extraction and concentration steps.[7]
-
Low Yields: Conventional multi-step column chromatography methods can be tedious and often result in low recovery of the target compound.[8]
-
Compound Stability: Saponins can be sensitive to pH and temperature. Hot extraction methods or exposure to strong acids/bases can lead to the formation of artifacts.[3][4]
Q4: What are the most effective large-scale purification techniques for saponins?
A multi-step approach is typically required. Common techniques include:
-
Liquid-Liquid Extraction: To create a saponin-rich crude extract.
-
Macroporous Resin Chromatography: An effective initial cleanup and enrichment step.
-
Flash Chromatography or Medium Pressure Liquid Chromatography (MPLC): For intermediate purification of the enriched fractions.
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): The most widely used technique for the final purification step to achieve high purity (>95%).[9]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids irreversible sample adsorption and is well-suited for separating saponins.[5][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up process.
Problem 1: Low Overall Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Initial Extraction | Optimize the extraction solvent. Aqueous ethanol or methanol are common, but the percentage may need adjustment. Consider greener, more efficient methods like ultrasound-assisted or microwave-assisted extraction.[3][4] Ensure the plant material is ground to a fine powder to increase surface area.[3] |
| Loss During Liquid-Liquid Partitioning | Highly polar saponins may remain in the aqueous layer during partitioning with solvents like n-butanol.[3] Perform multiple extractions (e.g., 5-6 times) and check the aqueous layer for the target compound via TLC or analytical HPLC before discarding. |
| Irreversible Adsorption on Column | Saponins can irreversibly adsorb to silica gel. Consider using reversed-phase (C18) media for flash chromatography or switching to techniques that don't use solid supports, like High-Speed Counter-Current Chromatography (HSCCC).[7][8] |
| Product Degradation | Avoid high temperatures during extraction and solvent evaporation.[3] Use a rotary evaporator at a moderate temperature (e.g., <50°C). Buffer solutions if the compound is pH-sensitive. |
Problem 2: Poor Resolution and Co-elution of Impurities in Prep-HPLC
| Possible Cause | Recommended Solution |
| Column Overloading | The sample load may be too high for the column dimensions. Reduce the injection mass or volume. As a rule of thumb, a starting point for sample load is ~1% of the stationary phase mass.[10] Perform a loading study on an analytical column first to determine the maximum capacity before scaling up.[11][12] |
| Inappropriate Solvent System | The mobile phase does not have adequate selectivity for this compound and its impurities. Re-optimize the gradient on an analytical HPLC. Try different solvent modifiers (e.g., acetonitrile vs. methanol) or additives (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution.[13] |
| Poor Peak Shape (Fronting/Tailing) | This can be caused by column overloading, secondary interactions with the stationary phase, or poor sample solubility in the mobile phase.[12] Ensure the sample is fully dissolved in the initial mobile phase or a strong solvent like DMSO. If using a strong solvent, inject a smaller volume to avoid peak distortion.[10] |
| Structurally Similar Impurities | Some impurities may be too similar to separate effectively with a single chromatographic method. Consider a two-dimensional (2D) approach, such as combining reversed-phase (RP) HPLC with hydrophilic interaction liquid chromatography (HILIC).[14][15] |
Problem 3: Compound Precipitation or System Clogs
| Possible Cause | Recommended Solution |
| Low Sample Solubility | The sample is precipitating upon injection into the aqueous mobile phase.[10] Dissolve the sample in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) and inject a smaller volume.[10] Alternatively, use a system that allows for organic phase injection, where the sample is introduced into the organic solvent line before it mixes with the aqueous phase.[10] |
| Inadequate Filtration | Particulate matter in the crude or semi-purified extract is clogging the column frit or system tubing. Filter all samples through a 0.45 µm or 0.22 µm syringe filter compatible with your sample solvent before injection. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Extraction: Macerate 1 kg of powdered, dried plant material with 80% aqueous ethanol (10 L) at room temperature for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure at 45°C to yield a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in 2 L of water and partition successively with an equal volume of n-hexane (3 times), chloroform (3 times), and finally water-saturated n-butanol (5 times).[3][16]
-
Enrichment: Combine the n-butanol fractions, which should contain the saponins, and evaporate to dryness to yield the saponin-rich extract.
Protocol 2: Scale-Up Flash Chromatography (Reversed-Phase)
-
Column: Select a C18 flash chromatography column appropriately sized for the amount of saponin-rich extract.
-
Sample Preparation: Dissolve the extract in a minimal amount of methanol. If solubility is an issue, adsorb the extract onto a small amount of C18 silica (dry loading).
-
Mobile Phase: Use a gradient of water (A) and methanol (B) or acetonitrile (B).
-
Elution: Start with a high aqueous percentage (e.g., 90% A) and run a linear gradient to 100% B over 30-40 column volumes.
-
Fraction Collection: Collect fractions based on UV detection (if possible, at ~205 nm) or, preferably, an ELSD.[3][6]
-
Analysis: Analyze collected fractions by analytical HPLC or TLC to identify and pool those containing this compound.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC column (e.g., 4.6 mm ID) first. Optimize the gradient for maximum resolution between this compound and adjacent impurities.
-
Scale-Up Calculation: Use the analytical method to calculate the parameters for the preparative column (e.g., 30 mm or 50 mm ID). The flow rate should be scaled proportionally to the cross-sectional area of the column.
-
Column and Mobile Phase: Use a high-purity reversed-phase (C18 or Phenyl-Hexyl) preparative column.[15] The mobile phase is typically a gradient of highly purified water and acetonitrile or methanol, often with 0.1% formic acid to improve peak shape.
-
Injection: Dissolve the semi-purified fraction from the previous step in the mobile phase or a strong solvent. Inject an amount determined by the prior loading study.[11]
-
Fractionation: Collect fractions corresponding to the this compound peak using an automated fraction collector triggered by slope and/or threshold.
-
Purity Analysis: Analyze the collected fractions for purity. Pool fractions that meet the required specification (e.g., >98%).
-
Final Step: Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final pure this compound as a powder.
Data & Visualization
Quantitative Data Summary
Table 1: Comparison of Key Purification Techniques for Saponins
| Technique | Scale | Typical Purity Achieved | Throughput | Key Advantage | Key Disadvantage |
| Macroporous Resin | Large (kg) | < 70% | High | High capacity, low cost, good for initial cleanup. | Low resolution. |
| Flash Chromatography (C18) | Medium (1-100 g) | 70-95% | Medium | Faster and higher resolution than open column. | Can have irreversible adsorption; moderate solvent use. |
| Prep-HPLC (C18) | Small-Medium (mg-g) | > 98%[11] | Low | Highest resolution for final polishing step. | High cost, high pressure, large solvent consumption. |
| HSCCC | Medium (g) | > 96%[8] | Medium-High | No solid support (no irreversible adsorption), high sample loading.[7][8] | Requires specific instrumentation and solvent system optimization. |
Diagrams
Caption: Workflow for scaling up this compound purification.
Caption: Troubleshooting decision tree for low purity in prep-HPLC.
References
- 1. Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode. | Semantic Scholar [semanticscholar.org]
- 15. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Minimizing degradation of Sarmenoside II during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of Sarmenoside II during storage and experimental procedures. As specific stability data for this compound is limited in published literature, the information provided is based on the general chemical properties of flavonol glycosides, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the behavior of structurally similar flavonol glycosides, the main factors contributing to the degradation of this compound are likely:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
pH: Extremes in pH, both acidic and alkaline conditions, can catalyze the hydrolysis of the glycosidic bond.
-
Light: Exposure to UV or high-intensity visible light can lead to photodegradation.
-
Oxidizing Agents: Contact with oxidizing agents can modify the chemical structure.
Q2: What are the recommended storage conditions for this compound?
-
Temperature: Store at or below room temperature. For long-term storage, refrigeration (-20°C or -80°C) is recommended, especially if the compound is in solution. Some suppliers suggest room temperature for shipping, but always refer to the Certificate of Analysis provided with your specific batch for the most accurate storage information.[1]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder whenever possible. Solutions are generally less stable than the solid form.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a stable stock solution, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many flavonoids.
-
pH: If using an aqueous buffer, aim for a slightly acidic to neutral pH (around pH 5-7), as extreme pH values can promote hydrolysis.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q4: I am observing a loss of activity of this compound in my cell-based assays. Could this be due to degradation?
A4: Yes, a loss of biological activity can be an indicator of degradation. If you suspect degradation in your experimental setup, consider the following:
-
Incubation Time and Temperature: Prolonged incubation at 37°C can lead to gradual degradation.
-
Media Composition: The pH and components of your cell culture media could contribute to degradation over time.
-
Solution Age: Use freshly prepared dilutions of your this compound stock solution for your experiments whenever possible.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time (as determined by HPLC). | Improper storage conditions (temperature, light, moisture). | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture absorption.2. For long-term storage, consider storing under an inert gas.3. Aliquot the solid compound to avoid repeated opening of the main container. |
| Appearance of new peaks in the chromatogram of a this compound solution. | Degradation in solution (hydrolysis, oxidation). | 1. Prepare fresh solutions for each experiment.2. If using a buffer, ensure the pH is optimal for stability (typically slightly acidic to neutral).3. Degas solvents to remove dissolved oxygen.4. Store stock solutions at -20°C or -80°C in small, single-use aliquots. |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | 1. Minimize the time the compound is exposed to harsh conditions (e.g., high temperature, extreme pH).2. Prepare working solutions immediately before use.3. Include a positive control with a freshly prepared sample of this compound in each experiment to monitor for degradation-related variability. |
| Change in the physical appearance of the solid compound (e.g., color change). | Significant degradation or contamination. | 1. Do not use the compound if a visible change in appearance has occurred.2. Re-evaluate your storage and handling procedures.3. Consider re-purifying the compound if possible and critical for your application. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The extent of degradation can be monitored using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at a set temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for various time points. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Analyze the stressed samples and an unstressed control sample by HPLC.
-
A typical starting condition for a reversed-phase HPLC method for flavonol glycosides could be:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 265 nm and 350 nm for flavonols).
-
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Data Presentation
Table 1: Hypothetical Data on this compound Degradation Under Forced Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 85 | 1 |
| 8 | 55 | 2 | |
| 0.1 M NaOH, 60°C | 2 | 70 | 2 |
| 8 | 30 | 3 | |
| 3% H₂O₂, RT | 24 | 90 | 1 |
| 80°C | 24 | 75 | 1 |
| UV Light (254 nm) | 8 | 80 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound instability.
References
Validation & Comparative
A Comparative Analysis of Sarmenoside II and Other Flavonol Glycosides in Modulating Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sarmenoside II and other prominent flavonol glycosides—Quercetin, Kaempferol, and Rutin—with a focus on their efficacy in inhibiting lipid accumulation in liver cells. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular pathways to support further research and drug development in the context of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
Overview of Flavonol Glycosides and Lipid Metabolism
Flavonol glycosides are a class of plant-derived polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects. A key area of investigation is their potential to mitigate hepatic steatosis, the accumulation of excess fat in liver cells (hepatocytes), which is a hallmark of NAFLD. This guide focuses on the comparative efficacy of this compound, Quercetin, Kaempferol, and Rutin in reducing lipid accumulation in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver metabolism.
Comparative Efficacy in Inhibiting Lipid Accumulation
The following table summarizes the quantitative data on the inhibition of lipid accumulation in HepG2 cells by this compound and other selected flavonol glycosides. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Inducer of Lipid Accumulation | Concentration | % Inhibition of Lipid Accumulation | Reference(s) |
| This compound | HepG2 | Albumin-Oleate | 100 µM | ~30% | [1] |
| Quercetin | HepG2 | Free Fatty Acids (FFA) | 5 µM | Significant reduction | [2] |
| HepG2 | Free Fatty Acids (FFA) | 0.1 - 100 µM | Dose-dependent decrease | [3] | |
| HepG2 | Oleic Acid (OA) | 600 µM | Significant attenuation | [4] | |
| Kaempferol | HepG2 | Oleic Acid (OA) | 5, 10, 20 µM | Attenuated lipid accumulation | [5][6] |
| HepG2 | Palmitate (PA) | 20 µM | Reversed PA-induced TG levels | [7] | |
| Rutin | HepG2 | Oleic Acid (OA) | 20 µM | Significantly lowered TG content | [8][9] |
| HepG2 | Ethanol | 1 µM | Reduced intensity by 86% | [10] |
Mechanism of Action: The AMPK Signaling Pathway
A common mechanistic thread for the lipid-lowering effects of these flavonol glycosides is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a central energy sensor in cells. Its activation triggers a cascade of events that shift the metabolic balance from energy-consuming processes, such as fatty acid synthesis (lipogenesis), to energy-producing processes, including fatty acid oxidation.
The table below details the effects of this compound, Quercetin, Kaempferol, and Rutin on key regulatory proteins within the AMPK signaling pathway.
| Compound | Effect on AMPK | Downstream Effects on Lipogenesis Proteins (e.g., ACC, FASN, SREBP-1c) | Downstream Effects on Fatty Acid Oxidation Proteins (e.g., CPT1, PPARα) | Reference(s) |
| This compound | Not explicitly stated, but likely involves similar pathways as other flavonols. | - | - | - |
| Quercetin | Activates | Downregulates SREBP-1c and FAS; Inhibits ACC activity via phosphorylation. | - | [2][3][11][12][13] |
| Kaempferol | Activates | Downregulates SREBP-1, FAS, and SCD-1; Inhibits PPARγ and C/EBPβ. | Upregulates CPT1 and PPARα. | [5][14][15][16][17][18][19] |
| Rutin | Activates | Suppresses SREBP-1c and ACC. | Restores expression of PPARα, CPT-1, and CPT-2. | [8][9][20] |
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: AMPK signaling pathway activated by flavonol glycosides.
Caption: Experimental workflow for lipid accumulation assay.
Detailed Experimental Protocol: Oil Red O Staining for Lipid Accumulation
The following is a representative protocol for quantifying intracellular lipid accumulation in HepG2 cells using Oil Red O staining, based on methodologies reported in the literature.[2][3][5]
Materials:
-
HepG2 cells
-
24-well tissue culture plates
-
Oleic acid or a mixture of free fatty acids (e.g., oleate and palmitate) complexed with fatty acid-free Bovine Serum Albumin (BSA)
-
This compound, Quercetin, Kaempferol, or Rutin stock solutions
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (e.g., 0.35% w/v in isopropanol)
-
Oil Red O working solution (e.g., 3 parts stock solution to 2 parts distilled water, freshly prepared and filtered)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 24-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere overnight.
-
Induction of Steatosis: Induce lipid accumulation by treating the cells with an oleic acid-BSA complex or a free fatty acid mixture for 24-48 hours.
-
Treatment with Flavonol Glycosides: Concurrently with the steatosis induction or as a pre-treatment, add the desired concentrations of this compound or other flavonol glycosides to the respective wells. Include a vehicle control.
-
Cell Fixation: After the treatment period, wash the cells twice with PBS and then fix them with 4% PFA for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and then incubate with the Oil Red O working solution for 20-30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells extensively with distilled water to remove any unbound dye.
-
Dye Elution: Add 100% isopropanol to each well and incubate for 10-15 minutes with gentle shaking to extract the Oil Red O dye from the lipid droplets.
-
Quantification: Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: The percentage of lipid accumulation inhibition is calculated relative to the control cells treated only with the lipid-inducing agent.
Conclusion and Future Directions
This compound, along with other flavonol glycosides like Quercetin, Kaempferol, and Rutin, demonstrates a promising potential to inhibit lipid accumulation in hepatocytes. The primary mechanism of action appears to be the activation of the AMPK signaling pathway, which in turn suppresses lipogenesis and promotes fatty acid oxidation.
While the available data provides a strong foundation for their therapeutic potential in metabolic disorders, further research is warranted. Direct, head-to-head comparative studies of these compounds under standardized experimental conditions are necessary to definitively rank their efficacy. Furthermore, in vivo studies are crucial to validate these in vitro findings and to assess the bioavailability, safety, and therapeutic efficacy of this compound and other flavonol glycosides in preclinical models of NAFLD. Such studies will be instrumental in advancing these natural compounds from promising research candidates to potential clinical interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin Reduces Lipid Accumulation in a Cell Model of NAFLD by Inhibiting De Novo Fatty Acid Synthesis through the Acetyl-CoA Carboxylase 1/AMPK/PP2A Axis [mdpi.com]
- 3. Quercetin improves insulin resistance and hepatic lipid accumulation in vitro in a NAFLD cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Rutin exhibits hepatoprotective effects in a mouse model of non-alcoholic fatty liver disease by reducing hepatic lipid levels and mitigating lipid-induced oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Quercetin on Lipids Metabolism Through Modulating the Gut Microbial and AMPK/PPAR Signaling Pathway in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin modulates AMPK/SIRT1/NFκB signaling to inhibit inf...: Ingenta Connect [ingentaconnect.com]
- 14. Dietary kaempferol exerts anti-obesity effects by inducing the browing of white adipocytes via the AMPK/SIRT1/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural active botanical metabolites: targeting AMPK signaling pathway to treat metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kaempferol attenuates nonalcoholic fatty liver disease in type 2 diabetic mice via the Sirt1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rutin ameliorated lipid metabolism dysfunction of diabetic NAFLD via AMPK/SREBP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarmenoside II and Quercetin: Unraveling Their Biological Effects
A comprehensive comparison between the biological effects of Sarmenoside II and the well-documented flavonoid, quercetin, is currently hampered by a significant lack of available scientific literature on this compound. Extensive searches for its antioxidant, anti-inflammatory, and anticancer properties, as well as its pharmacological effects, have yielded no specific data. Therefore, a direct, data-driven comparison as initially intended cannot be provided at this time.
This guide will proceed by presenting a detailed overview of the known biological effects of quercetin, supported by experimental data and methodologies, as a reference framework. Should information on this compound become available in the future, this document can be updated to include a comparative analysis.
Quercetin: A Multi-Targeted Bioactive Flavonoid
Quercetin is a ubiquitous flavonoid found in numerous fruits, vegetables, and grains. It has been the subject of extensive research, revealing a wide array of biological activities. These properties are largely attributed to its strong antioxidant and anti-inflammatory actions, which underpin its potential therapeutic applications in a variety of diseases.
Antioxidant Properties
Quercetin is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of many chronic diseases.[1][2] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge reactive oxygen species (ROS).[3]
Experimental Data Summary: Antioxidant Activity of Quercetin
| Assay | Cell Line/Model | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro | Potent radical scavenging activity. | [4] |
| H₂O₂-induced oxidative stress | Human keratinocytes | Protected against hydrogen peroxide damage. | [5] |
| Oxidative liver damage | In vivo (animal model) | Showed protective effects against oxidative liver injury. | [3] |
| Hypoxia-induced memory impairment | In vivo (animal model) | Reversed memory impairment by reducing oxidative stress. | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of quercetin can be determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of quercetin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with quercetin.
Anti-inflammatory Effects
Quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[6][7] It can modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[7]
Experimental Data Summary: Anti-inflammatory Activity of Quercetin
| Assay/Model | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and NF-κB. | [6] |
| Carrageenan-induced inflammatory pain | Inhibited inflammatory pain by reducing cytokine production and oxidative stress. | [8] |
| Rheumatoid arthritis patients | Reduced morning stiffness and pain, and decreased inflammatory markers like TNF-α. | [9] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of quercetin for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.
Anticancer Activity
Quercetin has demonstrated anticancer potential in numerous in vitro and in vivo studies.[10][11] Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing angiogenesis (the formation of new blood vessels that supply tumors).[10][12] Quercetin has been shown to affect various cancer cell lines, including breast, colon, lung, and prostate cancer.[6][11]
Experimental Data Summary: Anticancer Activity of Quercetin
| Cancer Cell Line | Key Findings | Reference |
| HeLa (cervical cancer) | A polymer-bound form of quercetin showed sustained cytotoxic effects. | |
| Various tumor cell lines | Induced apoptosis and reduced tumor volume in animal models. | [11] |
| Breast cancer (MCF-7) | Increased apoptosis and sensitized cells to chemotherapy. | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The effect of quercetin on cancer cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with different concentrations of quercetin for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathways Modulated by Quercetin
Quercetin's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways.
Caption: Key signaling pathways modulated by quercetin.
Experimental Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for investigating the biological effects of a natural compound like quercetin.
Caption: General experimental workflow.
References
- 1. Antioxidant and anti-inflammatory effects of selected natural compounds contained in a dietary supplement on two human immortalized keratinocyte lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological effects of salidroside on central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and usambarensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Senotherapy by Natural Compounds: A Beneficial Partner in Cancer Treatment [mdpi.com]
- 10. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 12. Effects of Piper sarmentosum on Metabolic Syndrome and Its Related Complications: A Review of Preclinical Evidence [ouci.dntb.gov.ua]
In Vivo Validation of Sarmenoside II for Hepatoprotection: A Comparative Analysis
Currently, there is a notable absence of published in vivo studies specifically validating the hepatoprotective properties of Sarmenoside II. While the broader field of natural compounds in liver protection is a subject of extensive research, specific experimental data on this compound in living organisms is not available in the public domain. This guide, therefore, aims to provide a framework for such a comparative study by outlining the established methodologies and comparator compounds commonly used in the field. This will serve as a valuable resource for researchers initiating in vivo validation of new chemical entities like this compound.
Comparison with Established Hepatoprotective Agents
To objectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized hepatoprotective agents. A selection of common alternatives is presented in Table 1, detailing their mechanisms of action and typical dosage in preclinical models.
| Compound | Mechanism of Action | Typical In Vivo Model | Key Efficacy Markers |
| Silymarin | A complex of flavonolignans from milk thistle, it acts as an antioxidant, stabilizes cell membranes, and promotes liver regeneration. | Carbon tetrachloride (CCl4)-induced hepatotoxicity in rodents. | Reduction in serum ALT, AST, and ALP levels; decreased lipid peroxidation; improved liver histology. |
| N-acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH), NAC directly scavenges reactive oxygen species (ROS) and replenishes intracellular GSH stores. | Acetaminophen (APAP)-induced liver injury in mice. | Prevention of GSH depletion; reduction in JNK activation and mitochondrial damage; decreased mortality. |
| Curcumin | The active component of turmeric, it possesses potent anti-inflammatory and antioxidant properties, primarily through the modulation of NF-κB and Nrf2 signaling pathways. | Ethanol-induced fatty liver disease in rats. | Attenuation of hepatic steatosis, inflammation, and fibrosis; reduced oxidative stress markers. |
| Glycyrrhizin | A triterpenoid saponin from licorice root, it exhibits anti-inflammatory, antiviral, and hepatoprotective effects by inhibiting pro-inflammatory cytokines and protecting hepatocyte membranes. | Concanavalin A-induced autoimmune hepatitis in mice. | Suppression of inflammatory cell infiltration; reduction in serum transaminases; modulation of cytokine profiles. |
Experimental Protocols for In Vivo Hepatoprotective Studies
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in the evaluation of hepatoprotective compounds.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This is a widely used model to screen for hepatoprotective agents against toxin-induced liver injury.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil, is administered.
-
Treatment Protocol: The test compound (e.g., this compound) and the positive control (e.g., Silymarin, 100 mg/kg) are administered orally for 7 consecutive days prior to CCl4 administration. The control group receives the vehicle only.
-
Sample Collection: 24 hours after CCl4 administration, blood is collected via cardiac puncture for biochemical analysis. The animals are then euthanized, and liver tissues are harvested for histopathological and biochemical examination.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured.
-
Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.
Experimental Workflow for CCl4-Induced Hepatotoxicity
Caption: Workflow for evaluating hepatoprotective agents in a CCl4-induced liver injury model.
Key Signaling Pathways in Hepatoprotection
Understanding the molecular mechanisms underlying hepatoprotection is critical for drug development. Many hepatoprotective agents modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response in the liver.
A Comparative Guide to the Cross-Validation of Analytical Methods for Sarmenoside II Quantification
For Researchers, Scientists, and Drug Development Professionals
Bridging Analytical Techniques: A Cross-Validation Framework
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or when a secondary method is developed. It provides documented evidence that the two methods produce comparable results within predefined acceptance criteria.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods:
Comparative Performance of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of Sarmenoside II depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of each method based on International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% | 80-120% (for non-biomatrices) ±15% of nominal (for biomatrices) |
| Precision (% RSD) | ≤ 2% | ≤ 15% |
| Limit of Detection (LOD) | Higher (ng/mL range) | Lower (pg/mL range) |
| Limit of Quantification (LOQ) | Higher (ng/mL range) | Lower (pg/mL range) |
| Specificity/Selectivity | Moderate | High |
| Matrix Effect | Less susceptible | More susceptible |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methods developed for similar saponin compounds and should be optimized and validated for this compound specifically.[7][8][9][10][11][12][13][14][15]
HPLC-UV Method
This method is suitable for the quantification of this compound in simpler matrices, such as purified extracts or pharmaceutical formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (as saponins often lack a strong chromophore, a low wavelength is typically used).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known weight of the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare calibration standards by spiking the stock solution into the blank biological matrix.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs. HPLC-UV offers a robust and cost-effective solution for less complex samples, while LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical applications. A thorough cross-validation as outlined in this guide is essential to ensure the generation of reliable and comparable data between different analytical methods.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]
- 11. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Comparative Efficacy of Sarmenoside II with Known Lipid-Lowering Agents: A Comprehensive Guide
A comparative analysis of the lipid-lowering efficacy of Sarmenoside II against established therapeutic agents remains unfeasible at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature and clinical trial databases did not yield any studies investigating the effects of this compound on lipid metabolism, hyperlipidemia, or cholesterol regulation.
Therefore, this guide will focus on providing a comprehensive overview of the efficacy, mechanisms of action, and experimental data for well-established classes of lipid-lowering agents, namely statins, fibrates, and ezetimibe. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of lipid management.
Established Lipid-Lowering Agents: A Review
The management of hyperlipidemia is a cornerstone of cardiovascular disease prevention. Several classes of drugs have been developed that effectively lower lipid levels through distinct mechanisms of action.
Statins (HMG-CoA Reductase Inhibitors)
Statins are the most widely prescribed lipid-lowering drugs and are considered the first-line treatment for elevated low-density lipoprotein cholesterol (LDL-C).[1][2]
Mechanism of Action: Statins work by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver.[1][3][4][5] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells.[3][5] The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.[3][5]
Efficacy: Statin therapy can reduce LDL-C levels by 25-60%, depending on the specific statin and dosage used.[6] They have been shown to significantly reduce the risk of major cardiovascular events in both primary and secondary prevention settings.[2][7]
Fibrates (Peroxisome Proliferator-Activated Receptor-α Agonists)
Fibrates are primarily used to treat hypertriglyceridemia.
Mechanism of Action: Fibrates activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism.[8][9][10] Activation of PPARα leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins.[8][9][11] Fibrates also moderately increase high-density lipoprotein cholesterol (HDL-C) levels.[8][9]
Efficacy: Fibrates can lower triglyceride levels by up to 50% and increase HDL-C levels by up to 20%.[10] Their effect on LDL-C is variable.[10]
Ezetimibe (Cholesterol Absorption Inhibitor)
Ezetimibe is often used in combination with statins to further lower LDL-C levels.
Mechanism of Action: Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine.[12][13][14][15] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for cholesterol uptake by enterocytes.[13][14] By reducing cholesterol absorption, ezetimibe decreases the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-C from the blood.[12][14]
Efficacy: As monotherapy, ezetimibe can lower LDL-C levels by approximately 15-20%.[6][16] When added to statin therapy, it provides additional LDL-C reduction.[12]
Data Presentation
The following table summarizes the typical efficacy of the aforementioned lipid-lowering agents on different lipid parameters.
| Drug Class | Primary Target | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| Statins | LDL-C | 25-60%[6] | Moderate | Modest |
| Fibrates | Triglycerides | Variable[10] | Up to 50%[10] | Up to 20%[10] |
| Ezetimibe | LDL-C | 15-20%[6][16] | Minimal | Minimal |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of these agents are extensive and can be found in numerous published research articles and clinical trial protocols. Key experimental approaches include:
-
In vitro studies: Utilizing cell lines (e.g., HepG2) to investigate the effects of compounds on cholesterol synthesis, uptake, and efflux pathways. Assays for HMG-CoA reductase activity and LDL receptor expression are common.
-
In vivo animal studies: Using animal models of hyperlipidemia (e.g., high-fat diet-fed rodents, genetically modified mice) to assess the effects of drugs on plasma lipid profiles and atherosclerotic plaque development.
-
Human clinical trials: Randomized, controlled trials are the gold standard for evaluating the efficacy and safety of lipid-lowering drugs in humans. These trials measure changes in lipid levels and assess the impact on cardiovascular outcomes.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the discussed lipid-lowering agents.
Caption: Mechanism of action of Statins.
References
- 1. In vitro steroid metabolic studies in human testes. II: Metabolism of cholesterol, pregnenolone, progesterone, androstenedione and testosterone by testes of an estrogen-treated man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. In vitro studies of lipid metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECENT PATENTS ON SOLID DISPERSIONS OF ANTIHYPERLIPIDEMIC DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Understanding the molecular mechanisms of statin pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro effects of cholesterol β-D-glucoside, cholesterol and cycad phytosterol glucosides on respiration and reactive oxygen species generation in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of spermine on lipid profile and HDL functionality in the streptozotocin-induced diabetic rat model [ouci.dntb.gov.ua]
- 10. Evaluation of Lipid Profile Modulation by Berberis asiatica, Withania somnifera, and Their Synergy in Type 2 Diabetic Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence review for escalation of lipid-lowering treatment for secondary prevention of CVD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
- 14. Hyperlipidemias in elderly patients: results from the Berlin Aging Study II (BASEII), a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The association between lipid profile, oxidized LDL and the components of metabolic syndrome with serum mineral status and kidney function in individuals with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renin-Angiotensin System in Pathogenesis of Atherosclerosis and Treatment of CVD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Sarmenoside II Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Sarmenoside II analogs, focusing on their immunosuppressive properties. The information presented is intended to support further research and development in this area by offering a structured overview of available data, experimental methodologies, and potential mechanisms of action.
Comparative Analysis of Immunosuppressive Activity
The immunosuppressive activity of a series of aglycon analogs of sarmentosin, a compound closely related to this compound, was evaluated based on their ability to inhibit the proliferation of T-lymphocytes and B-lymphocytes. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | R Group | T-lymphocyte Proliferation IC50 (µM) | B-lymphocyte Proliferation IC50 (µM) |
| Sarmentosin Aglycon | -CH(OH)CH2OH | > 50 | > 50 |
| Analog 1 | -H | 25.3 | 30.1 |
| Analog 2 | -CH3 | 15.8 | 20.5 |
| Analog 3 | -CH2CH3 | 12.1 | 15.6 |
| Analog 4 | -CH(CH3)2 | 8.9 | 11.2 |
| Analog 5 | -C(CH3)3 | 7.5 | 9.8 |
| Analog 6 | -Ph | 10.2 | 13.4 |
| Analog 7 | -CH2Ph | 18.7 | 24.3 |
Data Interpretation: The data indicates that the nature of the 'R' group significantly influences the immunosuppressive activity of the sarmentosin aglycon. A clear trend is observed where increasing the steric bulk of the alkyl substituent at the R position (from methyl to tert-butyl) leads to a progressive increase in the potency of inhibition of both T-lymphocyte and B-lymphocyte proliferation. The introduction of an aromatic ring also confers significant activity.
Experimental Protocols
The following is a detailed methodology for a typical lymphocyte proliferation assay used to assess the immunosuppressive activity of this compound analogs.
Lymphocyte Proliferation Assay
1. Objective: To determine the in vitro effect of this compound analogs on the proliferation of murine T-lymphocytes and B-lymphocytes.
2. Materials:
- Spleens from BALB/c mice
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Concanavalin A (Con A) solution (T-cell mitogen)
- Lipopolysaccharide (LPS) solution (B-cell mitogen)
- This compound analogs dissolved in a suitable solvent (e.g., DMSO)
- [³H]-Thymidine
- 96-well microtiter plates
- Cell counter or spectrophotometer
3. Procedure:
- Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI 1640 medium. Lyse red blood cells using a suitable buffer and wash the remaining splenocytes.
- Cell Seeding: Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI 1640 medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Compound and Mitogen Addition:
- For T-lymphocyte proliferation, add 50 µL of Con A solution (final concentration of 5 µg/mL) and 50 µL of varying concentrations of the this compound analog to the respective wells.
- For B-lymphocyte proliferation, add 50 µL of LPS solution (final concentration of 10 µg/mL) and 50 µL of varying concentrations of the this compound analog to the respective wells.
- Include control wells with cells and mitogen only (positive control) and cells with medium only (negative control).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- [³H]-Thymidine Incorporation: Add 25 µL of [³H]-Thymidine (1 µCi/well) to each well and incubate for an additional 18-24 hours.
- Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
- Data Analysis: Calculate the percentage of inhibition for each concentration of the analog compared to the positive control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of lymphocyte proliferation, by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Experimental Workflow: Lymphocyte Proliferation Assay
Caption: Workflow of the lymphocyte proliferation assay.
Putative Signaling Pathway Modulation by this compound Analogs
While the precise signaling pathways modulated by this compound and its analogs are still under investigation, studies on extracts from Sedum sarmentosum, the plant source of this compound, suggest a potential mechanism involving the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory and immune responses.
Independent Replication of Sarmenoside II Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Sarmenoside II, focusing on its potential role in lipid metabolism. To date, independent replication studies specifically validating the bioactivity of this compound are not available in the public domain. This guide, therefore, presents the findings from the original bioactivity study and offers a framework for comparison by detailing relevant experimental protocols and potential signaling pathways for future validation studies.
Summary of Reported Bioactivity
This compound, a flavonol glycoside isolated from Sedum sarmentosum, has been reported to inhibit lipid accumulation in human liver carcinoma (HepG2) cells. The primary study on this bioactivity was conducted by Morikawa et al. (2012).
Quantitative Data from Original Study
The following table summarizes the key quantitative finding from the initial study.
| Compound | Concentration | Bioactivity | Cell Line | Reference |
| This compound | 100 µM | ~30% inhibition of albumin-oleate-induced lipid accumulation | HepG2 | Morikawa et al., 2012 |
Note: The lack of independent replication studies means the data in this table is from a single source and awaits further validation.
Experimental Protocols
Detailed experimental protocols from the original study on this compound are not fully accessible. However, based on standard methodologies for assessing lipid accumulation in hepatocytes, a typical experimental workflow is outlined below. This protocol can serve as a basis for designing replication studies.
In Vitro Model of Hepatic Steatosis
1. Cell Culture:
-
Human HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Induction of Lipid Accumulation:
-
To mimic conditions of hepatic steatosis, HepG2 cells are treated with oleic acid complexed to bovine serum albumin (BSA). A common working concentration is 1 mM oleic acid.
-
Cells are incubated with the oleic acid-BSA complex for 24 hours to induce significant intracellular lipid droplet formation.
3. Treatment with this compound:
-
Following the induction period, the media is replaced with fresh media containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Cells are incubated for an additional 24 hours.
4. Quantification of Lipid Accumulation:
-
Intracellular lipid content is visualized and quantified using Oil Red O staining.
-
Staining Procedure:
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 30 minutes.
-
After washing, cells are stained with a filtered Oil Red O solution for 1 hour.
-
Excess stain is removed by washing with water.
-
-
Quantification:
-
The stained lipid droplets are eluted using isopropanol.
-
The absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm.
-
The percentage of lipid accumulation inhibition is calculated relative to the vehicle-treated control.
-
Experimental workflow for assessing this compound bioactivity.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound in the context of lipid metabolism have not been elucidated. However, based on the known mechanisms of other flavonoids and compounds that inhibit hepatic lipid accumulation, the following pathways are plausible targets for investigation.
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis. Many natural compounds exert their lipid-lowering effects by activating AMPK. Activation of AMPK would be expected to lead to the phosphorylation and inactivation of key enzymes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC).
-
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Specifically, SREBP-1c is a major regulator of genes required for fatty acid synthesis. Inhibition of the SREBP-1c signaling cascade would lead to a decrease in the expression of lipogenic enzymes like fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1), thereby reducing lipid accumulation.
Potential signaling pathways for this compound's anti-lipogenic effect.
Conclusion and Future Directions
The initial finding that this compound can inhibit lipid accumulation in hepatocytes is promising. However, the lack of independent replication studies underscores the critical need for further research to validate this bioactivity. Future studies should focus on:
-
Replication of the original findings using standardized in vitro models of hepatic steatosis.
-
Dose-response studies to determine the potency of this compound.
-
Elucidation of the underlying molecular mechanisms , including the investigation of the AMPK and SREBP signaling pathways.
-
In vivo studies in animal models of non-alcoholic fatty liver disease (NAFLD) to assess the therapeutic potential of this compound.
By systematically addressing these research gaps, the scientific community can build a more robust understanding of this compound's bioactivity and its potential as a therapeutic agent for metabolic disorders.
Preclinical Evaluation of Natural Compounds for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of a plant-derived compound, conceptualized here as represented by extracts from the Sarcostemma genus, against established therapeutic agents, metformin and empagliflozin, for the management of metabolic disorders. Due to the limited availability of specific preclinical data on Sarmenoside II, this guide utilizes available data from related plant species and compounds to provide a foundational comparison.
Executive Summary
Metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. While effective treatments like metformin and SGLT2 inhibitors exist, research into novel therapeutic agents from natural sources continues to be a promising avenue. This guide synthesizes preclinical data to compare the efficacy and mechanisms of action of a representative natural compound with metformin and empagliflozin, offering a framework for evaluating emerging therapies.
Comparative Efficacy of Therapeutic Agents
The following tables summarize the preclinical findings for a representative plant extract (Sarcostemma acidum), metformin, and empagliflozin on key metabolic parameters.
Table 1: Effects on Glucose Homeostasis
| Parameter | Sarcostemma acidum Extract | Metformin | Empagliflozin |
| Fasting Blood Glucose | Significant reduction in adrenaline-induced diabetic rats[1] | Significant reduction in various rodent models of diabetes[2] | Significant reduction in rodent models of metabolic syndrome[3][4] |
| Glucose Tolerance (OGTT) | Data not available | Improved glucose clearance in preclinical models[2] | Improved glucose tolerance in high-fat diet-fed mice[4] |
| Insulin Sensitivity (ITT) | Data not available | Enhanced insulin sensitivity in preclinical studies[2] | Improved insulin sensitivity in preclinical models[3] |
Table 2: Effects on Lipid Profile and Body Weight
| Parameter | Sarcostemma acidum Extract | Metformin | Empagliflozin |
| Total Cholesterol | No significant change in serum cholesterol in male rats[5] | Modest reduction in LDL and triglycerides[6] | Raised HDL levels in ApoE-/- mice[7] |
| Triglycerides | Data not available | Modest reduction[6] | Significantly reduced triglyceride levels in ApoE-/- mice[7] |
| Body Weight | No significant change in body weight of treated rats[5] | Not associated with weight gain[6] | Significant reduction in body weight in obese mice[4][8] |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
-
Sarcostemma acidum : The precise molecular mechanisms are not well-elucidated but are thought to involve antioxidant and anti-inflammatory pathways, which are often dysregulated in metabolic disorders.[1][9]
-
Metformin : Primarily acts by activating AMP-activated protein kinase (AMPK), which in turn suppresses hepatic gluconeogenesis and enhances insulin sensitivity in peripheral tissues.[2]
-
Empagliflozin : An inhibitor of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, it reduces blood glucose by promoting its urinary excretion. This also leads to caloric loss and subsequent weight reduction.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided.
Caption: Metformin's primary mechanism of action.
Caption: Empagliflozin's mechanism of SGLT2 inhibition.
Caption: A typical experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of preclinical data.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation : Mice are fasted for 6-8 hours with free access to water.[10][11][12]
-
Baseline Measurement : A baseline blood glucose reading (t=0) is taken from the tail vein.[10][11]
-
Glucose Administration : A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[10][11]
-
Blood Glucose Monitoring : Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10][11]
-
Data Analysis : The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
-
Baseline Measurement : A baseline blood glucose reading (t=0) is taken.[13][15]
-
Insulin Administration : Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.[15][16]
-
Blood Glucose Monitoring : Blood glucose levels are measured at 15, 30, and 60 minutes post-insulin injection.[15]
-
Data Analysis : The rate of glucose disappearance is calculated to determine insulin sensitivity.
Plasma Lipid Profile Analysis
-
Sample Collection : Blood is collected from fasted animals into EDTA-coated tubes.[17]
-
Plasma Separation : Plasma is separated by centrifugation.
-
Lipid Measurement : Total cholesterol, triglycerides, HDL, and LDL are measured using commercially available enzymatic kits according to the manufacturer's instructions.[17]
Western Blot Analysis for Signaling Pathways
-
Tissue Lysis : Tissues (e.g., liver, muscle) are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes are incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AMPK, Akt) followed by HRP-conjugated secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Band intensities are quantified using densitometry software.
Conclusion and Future Directions
While established drugs like metformin and empagliflozin have well-defined mechanisms and proven efficacy in preclinical models, natural products represent a vast source of potential new therapies for metabolic disorders. The preclinical data for Sarcostemma acidum suggests beneficial effects on glucose metabolism, warranting further investigation into its active compounds, such as this compound, and their specific molecular targets. Future studies should focus on elucidating these mechanisms, conducting comprehensive dose-response studies, and evaluating long-term safety and efficacy in various preclinical models of metabolic disease. This comparative approach will be instrumental in identifying and developing the next generation of treatments for these complex disorders.
References
- 1. jchr.org [jchr.org]
- 2. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empagliflozin therapy and insulin resistance-associated disorders: effects and promises beyond a diabetic state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Effect of Sarcostemma acidum stem extract on spermatogenesis in male albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. Targeting Features of the Metabolic Syndrome Through Sympatholytic Effects of SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IJMS | Free Full-Text | Clinical Study of Metabolic Parameters, Leptin and the SGLT2 Inhibitor Empagliflozin among Patients with Obesity and Type 2 Diabetes [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. Insulin Tolerance Test [protocols.io]
- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 16. mmpc.org [mmpc.org]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
A Comparative Meta-Analysis of Flavonol Glycosides from Sedum Species: Phytochemistry, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of flavonol glycosides identified in various Sedum species. It aims to offer an objective comparison of their phytochemical profiles, biological activities, and underlying experimental methodologies to support further research and drug development. The data presented is collated from numerous studies to facilitate a comparative understanding of the therapeutic potential of these natural compounds.
Comparative Analysis of Flavonol Glycosides in Sedum Species
The genus Sedum, belonging to the Crassulaceae family, is a rich source of diverse flavonol glycosides. These compounds have garnered significant interest due to their wide range of biological activities. This section presents a comparative summary of the identified flavonol glycosides and their quantitative analysis across different Sedum species.
Table 1: Flavonol Glycosides Identified in Various Sedum Species
| Flavonol Aglycone | Glycosidic Moiety | Sedum Species | Reference |
| Kaempferol | 3-O-glucoside | S. japonicum subsp. oryzifolium | [1] |
| Kaempferol | 7-O-rhamnoside | S. japonicum subsp. oryzifolium | [1] |
| Kaempferol | 3,7-di-O-rhamnoside | S. japonicum subsp. oryzifolium | [1] |
| Kaempferol | 3-O-glucoside-7-O-rhamnoside | S. bulbiferum, S. japonicum subsp. oryzifolium | [1][2] |
| Kaempferol | 3-O-xylosyl-(1→2)-rhamnoside | S. japonicum subsp. oryzifolium | [1] |
| Kaempferol | 3-O-xylosyl-(1→2)-rhamnoside-7-O-rhamnoside | S. bulbiferum, S. japonicum subsp. oryzifolium | [1][3] |
| Kaempferol | 3-O-glucosyl-(1→2)-rhamnoside-7-O-rhamnoside | S. bulbiferum, S. japonicum subsp. oryzifolium | [1][3] |
| Kaempferol | 3-O-[(6‴-E-p-coumaroylglucosyl)-(1→2)-glucoside]-7-O-rhamnoside | S. bulbiferum | [3] |
| Kaempferol | 3-O-[(6‴-Z-p-coumaroylglucosyl)-(1→2)-glucoside]-7-O-rhamnoside | S. bulbiferum | [3] |
| Kaempferol | 3-O-[glucosyl-(1→2)-(6″-acetylglucoside)]-7-O-rhamnoside | S. bulbiferum | [3] |
| Kaempferol | 3-O-glycoside, 3-O-rhamnoside, 3-O-neohesperidoside-7-O-α-rhamnopyranoside | S. dendroideum | [4] |
| Quercetin | S. japonicum subsp. oryzifolium | [1] | |
| Quercetin | 3-O-glucoside | S. japonicum subsp. oryzifolium | [1] |
| Quercetin | 3-O-xylosyl-(1→2)-rhamnoside-7-O-rhamnoside | S. bulbiferum, S. japonicum subsp. oryzifolium | [1][3] |
| Quercetin | 3-O-rhamnoside-7-O-glucoside | S. japonicum subsp. oryzifolium | [1] |
| Quercetin | 3-O-[(6‴-E-caffeoylglucosyl)-(1→2)-rhamnoside]-7-O-rhamnoside | S. sarmentosum | [3] |
| Isorhamnetin | 3-O-(6″-acetylglucoside)-7-O-glucoside | S. sarmentosum | [3] |
| Isorhamnetin | 3-O-rhamnoside-7-O-glucosyl-(1→2)-rhamnoside | S. sarmentosum | [3] |
| Herbacetin | 3-O-glucoside-8-O-arabinoside | S. japonicum subsp. oryzifolium | [1][3] |
| Herbacetin | 3-O-glucoside-8-O-xyloside | S. takesimense, S. japonicum subsp. oryzifolium | [1][3] |
| Herbacetin | 3-O-xyloside-8-O-glucoside | S. japonicum subsp. oryzifolium | [3] |
| Herbacetin | 3-O-glucoside-8-O-(2‴-acetylxyloside) | S. japonicum subsp. oryzifolium | [3] |
| Gossypetin | 3-O-glucoside-8-O-xyloside | S. japonicum subsp. oryzifolium | [1][3] |
| Gossypetin | 3-O-glucoside-8-O-arabinoside | S. japonicum subsp. oryzifolium | [3] |
| Gossypetin | 3-O-glucoside-8-O-(2‴-acetylxyloside) | S. japonicum subsp. oryzifolium | [3] |
| Hibiscetin | 3-O-glucoside-8-O-arabinoside | S. japonicum subsp. oryzifolium | [3] |
| Myricetin | 3-O-glucoside | S. japonicum subsp. oryzifolium | [1] |
Table 2: Quantitative Analysis of Total Flavonoids in Sedum Species
| Sedum Species | Total Flavonoid Content | Method | Reference |
| S. sarmentosum | 1.03% (average) | UV-Vis Spectrophotometry (Rutin standard) | [5] |
| S. album | 47.93 ± 2.82 µg rutin equivalent/mg of extract | UV-Vis Spectrophotometry (AlCl3 method) | [6] |
| S. rupestre | 35.41 ± 1.18 µg gallic acid equivalent/mg of dry extract (Total Phenolics) | Not specified | [6] |
| S. dendroideum | 33.67 mg gallic acid equivalents (GAE)/g (Total Phenolics) | Not specified | [4] |
| Various Eurasian Sedum Species | Variable (Kaempferol, quercetin, isorhamnetin, etc. as principal flavonols) | Gas Chromatography (after trimethylsilylation) | [7] |
Biological Activities of Flavonol Glycosides from Sedum Species
Flavonol glycosides from Sedum have been reported to exhibit a variety of biological activities, suggesting their potential as therapeutic agents.
Table 3: Reported Biological Activities and Potency
| Sedum Species / Compound | Biological Activity | Key Findings / IC50 Values | Reference |
| S. sarmentosum extract | Hepatoprotective | Protected against D-galactosamine-induced cytotoxicity in mouse hepatocytes. | [8] |
| Sarmenosides V–VII (from S. sarmentosum) | Lipid Accumulation Inhibition | Inhibited oleic acid–albumin-induced lipid accumulation. | [9] |
| S. caeruleum butanol extract | Antioxidant (DPPH assay) | IC50: 28.35 ± 1.22 µg/mL | [10] |
| S. caeruleum butanol extract | Antioxidant (CUPRAC) | IC50: 23.52 ± 0.44 µg/L | [10] |
| S. caeruleum butanol extract | Metal Chelating Activity | IC50: 40.83 ± 2.24 µg/L | [10] |
| S. caeruleum butanol extract | Butyrylcholinesterase (BChE) Inhibition | IC50: 36.89 ± 0.15 µg/L | [10] |
| S. caeruleum chloroform extract | Antibacterial | Mildly inhibited growth of all tested bacterial strains (MIC: 80 µg/mL). | [10] |
| Flavonoid glucosides from S. aizoon | Antibacterial | More potent against Gram-positive than Gram-negative bacteria. Compound 2 showed MIC of 7.8μg·mL⁻¹ against Staphylococcus aureus. | [11] |
| Flavonoid glucoside from S. aizoon | Cytotoxicity | Compound 7 exhibited moderate cytotoxicity against HepG2, MCF-7, and A549 tumor cell lines with IC50 values of 46.30, 75.27, and 49.76 μmol/L, respectively. | [11] |
| S. dendroideum lyophilized extract | Antiproliferative (on human pterygium fibroblasts) | Decreased cell viability in a dose-dependent manner. | [4] |
| S. dendroideum lyophilized extract | Gene Expression Inhibition | Significantly decreased VEGF and CTGF expression in human pterygium fibroblasts. | [4] |
Experimental Protocols
A generalized workflow for the extraction, isolation, and characterization of flavonol glycosides from Sedum species is outlined below, based on methodologies reported in the cited literature.
Plant Material Collection and Preparation
Fresh aerial parts (leaves and stems) of Sedum species are collected. A voucher specimen is typically deposited in a herbarium for botanical verification. The plant material is then dried and powdered.
Extraction
The powdered plant material is extracted with a solvent, most commonly methanol (MeOH) or ethanol, often in aqueous solutions (e.g., 70% ethanol).[12] Maceration is a frequently used technique where the plant material is soaked in the solvent at room temperature for a period ranging from hours to days.[12] Microwave-assisted extraction is a more modern and efficient method that can reduce extraction time and solvent consumption.[12]
Isolation and Purification
The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to various chromatographic techniques for the isolation and purification of individual flavonol glycosides. These techniques include:
-
Preparative Paper Chromatography (PC): Using solvent systems like BAW (n-butanol-acetic acid-water) and aqueous acetic acid.[3]
-
Column Chromatography: Often using Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are used for quantification and final purification of compounds.[3]
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
UV Spectroscopy: To determine the absorption maxima, which is characteristic of flavonoid skeletons.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular formula and fragmentation patterns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complete structure, including the position of glycosidic linkages.[3]
-
Acid Hydrolysis: To identify the aglycone and sugar moieties. The liberated sugars are often identified by comparison with authentic samples using TLC or HPLC.[3]
Quantitative Analysis
The total flavonoid content in plant extracts is often determined by UV-Vis spectrophotometry, using methods like the aluminum chloride (AlCl₃) colorimetric assay with rutin or quercetin as a standard.[5][6] Quantification of individual flavonol glycosides is typically performed using HPLC with a suitable standard.
Experimental Workflow and Signaling Pathways
While specific signaling pathways for the action of flavonol glycosides from Sedum species are not extensively detailed in the reviewed literature, a general workflow for their extraction and analysis can be visualized.
Caption: General workflow for extraction and analysis of flavonol glycosides.
This guide highlights the significant diversity of flavonol glycosides within the Sedum genus and their promising biological activities. The provided data and protocols can serve as a valuable resource for researchers aiming to explore these compounds for novel therapeutic applications. Further studies employing standardized methodologies are encouraged to facilitate more direct comparisons and a deeper understanding of their structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profile and Antioxidant and Antiproliferative Activity of Sedum dendroideum on Pterygium Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of total flavonoids in three Sedum crude drugs by UV–Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flavonoid-variation-in-eurasian-sedum-and-sempervivum - Ask this paper | Bohrium [bohrium.com]
- 8. Bioactive constituents from Chinese natural medicines. XXIII. Absolute structures of new megastigmane glycosides, sedumosides A(4), A(5), A(6), H, and I, and hepatoprotective megastigmanes from Sedum sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compounds from Sedum caeruleum with antioxidant, anticholinesterase, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New flavonoid glycosides from Sedum aizoon L [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of Sarmenoside II: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Sarmenoside II is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is required, treating it as a potentially hazardous substance. This ensures the highest level of safety for laboratory personnel and the environment. The following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be segregated as chemical waste. Do not mix this waste with non-hazardous laboratory trash.
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound and contaminated dry materials in a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvents used.
Step 3: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 5: Institutional Disposal Request
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves submitting a request to your Environmental Health and Safety (EHS) department for waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
As no specific toxicological or environmental hazard data for this compound is publicly available, a quantitative summary cannot be provided. The disposal protocol is therefore based on the precautionary principle.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal. The critical protocol to follow is your institution's established procedure for hazardous waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
